Bretisilocin
Description
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Properties
CAS No. |
2698331-35-8 |
|---|---|
Molecular Formula |
C13H17FN2 |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-ethyl-2-(5-fluoro-1H-indol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C13H17FN2/c1-3-16(2)7-6-10-9-15-13-5-4-11(14)8-12(10)13/h4-5,8-9,15H,3,6-7H2,1-2H3 |
InChI Key |
XRWQULAXCLVBPP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Bretisilocin: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bretisilocin (formerly GM-2505) is a novel, synthetic tryptamine (B22526) derivative under investigation for the treatment of major depressive disorder (MDD). Developed by Gilgamesh Pharmaceuticals and subsequently acquired by AbbVie, this molecule represents a next-generation psychedelic with a unique pharmacological profile. It is a potent agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors, a partial agonist or antagonist at the 5-HT2B receptor, and a serotonin releasing agent.[1] Notably, this compound is designed to have a shorter duration of psychoactive effects compared to classic psychedelics like psilocybin, potentially offering a more practical therapeutic option.[2][3][4][5] This technical guide provides an in-depth overview of the discovery, a representative synthesis, and the key experimental methodologies used to characterize the pharmacological and behavioral effects of this compound.
Discovery and Rationale
This compound, chemically known as 5-fluoro-N-methyl-N-ethyltryptamine (5F-MET), is a structurally novel synthetic compound.[1] Its development was driven by the growing body of evidence supporting the therapeutic potential of psychedelic compounds for psychiatric disorders. The core rationale behind this compound's design was to create a molecule with the rapid and robust antidepressant effects associated with 5-HT2A receptor agonism, but with a significantly shorter duration of action to improve clinical feasibility.[2][3]
First described in the scientific literature around 2022, this compound is currently in Phase 2 clinical trials for MDD.[1] Preclinical studies have demonstrated its psychedelic-like and antidepressant-like effects in animal models.[1]
Pharmacological Profile
This compound exhibits a complex and potent pharmacological profile at key serotonin receptors and transporters. A summary of its in vitro activity is presented in the table below.
| Target | Assay Type | Species | Value | Units | Reference |
| 5-HT2A Receptor | Calcium Flux (EC50) | Not Specified | 15.0 - 20.6 | nM | [1] |
| Calcium Flux (Emax) | Not Specified | 80.6 - 87.6 | % | [1] | |
| 5-HT2C Receptor | Calcium Flux (EC50) | Not Specified | 9.5 | nM | [1] |
| Calcium Flux (Emax) | Not Specified | 85.1 | % | [1] | |
| 5-HT2B Receptor | Calcium Flux (IC50) | Not Specified | 5.8 | nM | [1] |
| 5-HT1A Receptor | cAMP Inhibition (EC50) | Not Specified | 16,918 | nM | [1] |
| cAMP Inhibition (Emax) | Not Specified | 83.0 | % | [1] | |
| Serotonin Transporter (SERT) | Reuptake Inhibition (IC50) | Not Specified | 418.9 | nM | [1] |
| Serotonin Release | Rat Brain Synaptosomes (EC50) | Rat | 8.4 - 15.7 | nM | [1] |
| Rat Brain Synaptosomes (Emax) | Rat | 66.8 - 71.4 | % | [1] |
Representative Synthesis of this compound
While the specific proprietary synthesis of this compound has not been publicly disclosed, a plausible synthetic route can be constructed based on established methods for the preparation of fluorinated tryptamines. A common approach involves the Fischer indole (B1671886) synthesis, followed by functionalization of the side chain.
A representative, hypothetical synthetic scheme is outlined below:
Caption: A representative Fischer indole synthesis route to this compound.
Experimental Protocol: Representative Fischer Indole Synthesis
-
Reaction Setup: A solution of 4-fluorophenylhydrazine hydrochloride and N-ethyl-N-methyl-4-aminobutanal diethyl acetal in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Acid Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid, is added to the reaction mixture.
-
Heating: The mixture is heated to reflux for several hours to facilitate the cyclization and formation of the indole ring.
-
Workup: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the final product, this compound.
Key Preclinical Assays and Experimental Protocols
The pharmacological and behavioral effects of this compound have been characterized using a variety of in vitro and in vivo assays. Detailed protocols for key experiments are provided below.
In Vitro Functional Assays
4.1.1 5-HT2A Receptor Calcium Flux Assay
This assay measures the ability of a compound to activate the 5-HT2A receptor, which is a Gq-coupled receptor that signals through an increase in intracellular calcium.
Caption: General workflow for a 5-HT2A receptor calcium flux assay.
Experimental Protocol:
-
Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are cultured in DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed. This compound is then added to the wells at a range of concentrations.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the fluorescence intensity is measured kinetically over several minutes to capture the calcium transient.
-
Data Analysis: The peak fluorescence response is determined for each concentration, and the data are fitted to a sigmoidal dose-response curve to calculate the EC50 and Emax values.
4.1.2 5-HT1A Receptor cAMP Inhibition Assay
This assay determines the effect of a compound on the 5-HT1A receptor, a Gi-coupled receptor that inhibits the production of cyclic AMP (cAMP).
Experimental Protocol:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor are used.
-
Cell Treatment: Cells are pre-treated with various concentrations of this compound for a short period.
-
Forskolin Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells (except the basal control) to stimulate cAMP production.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The amount of cAMP produced in the presence of this compound is compared to the forskolin-stimulated control to determine the percent inhibition. IC50 values are calculated from the dose-response curve.
In Vivo Behavioral Assays
4.2.1 Head-Twitch Response (HTR) in Mice
The HTR is a rapid, rotational head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model of psychedelic activity.
Experimental Protocol:
-
Animal Acclimation: Male C57BL/6J mice are acclimated to the testing room for at least 30 minutes before the experiment.
-
Compound Administration: this compound or a vehicle control is administered to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Observation Period: Immediately after injection, the mice are placed in individual observation chambers. The number of head twitches is counted by a trained observer, who is blind to the treatment conditions, for a defined period (e.g., 30-60 minutes).
-
Data Analysis: The total number of head twitches for each animal is recorded, and the mean number of twitches for each treatment group is compared.
4.2.2 Marble Burying Test in Mice
This test is used to assess anxiety-like and obsessive-compulsive-like behaviors in rodents. A reduction in marble burying is indicative of anxiolytic or anti-compulsive effects.
Experimental Protocol:
-
Test Arena Preparation: A standard mouse cage is filled with 5 cm of clean bedding. Twenty glass marbles are evenly spaced on the surface of the bedding.
-
Animal Acclimation and Dosing: Mice are acclimated to the testing room and administered this compound or vehicle.
-
Test Procedure: Each mouse is placed in a prepared cage and left undisturbed for 30 minutes.
-
Scoring: After the 30-minute period, the mouse is removed from the cage, and the number of marbles that are at least two-thirds buried in the bedding is counted.
-
Data Analysis: The mean number of buried marbles is compared between the different treatment groups.
Signaling Pathway
This compound's primary mechanism of action involves the activation of the 5-HT2A receptor, which is coupled to the Gq/11 signaling pathway.
Caption: Simplified 5-HT2A receptor signaling pathway activated by this compound.
Conclusion
This compound is a promising new chemical entity with a unique pharmacological profile that distinguishes it from classic psychedelic compounds. Its potent agonism at 5-HT2A receptors, coupled with a short duration of action, suggests its potential as a novel and practical therapeutic for major depressive disorder. The in vitro and in vivo data generated to date provide a strong rationale for its continued clinical development. This technical guide has provided a comprehensive overview of the discovery, a representative synthesis, and key experimental methodologies for the characterization of this compound, offering a valuable resource for researchers and drug development professionals in the field of neuropsychopharmacology.
References
- 1. Marble burying - Wikipedia [en.wikipedia.org]
- 2. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marble Burying [protocols.io]
- 4. Video: Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice [jove.com]
- 5. moleculardevices.com [moleculardevices.com]
Unraveling the Mechanism of Action of Bretisilocin: A Comprehensive Technical Overview
Despite a comprehensive search of publicly available scientific and medical literature, no information has been found regarding a compound or drug named "Bretisilocin." This suggests that "this compound" may be a very new or internal designation for a compound not yet disclosed in public forums, a highly specialized research chemical with limited documentation, or potentially a misspelling of a different therapeutic agent.
Therefore, a detailed technical guide on the mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to:
-
Verify the spelling and nomenclature of the molecule.
-
Consult internal documentation or proprietary databases if the compound is part of an ongoing research program.
-
Search for publications or presentations from the originating research institution or company, which may provide the first public disclosure of a new chemical entity.
Once information regarding "this compound" or its correct name becomes publicly available, a thorough technical guide can be developed. Such a guide would typically include:
-
Introduction: An overview of the compound, its therapeutic area, and its putative target.
-
Molecular Target and Binding Characteristics: Detailed information on the specific protein, enzyme, or receptor that this compound interacts with. This section would include quantitative data such as:
-
Binding affinity (e.g., Kd, Ki)
-
IC50 or EC50 values from in vitro assays.
Parameter Value Cell Line/Assay Condition IC50 X nM [Specify Cell Line] Kd Y µM [Specify Assay] -
-
Signaling Pathway Elucidation: A detailed description of the downstream cellular signaling cascades affected by the binding of this compound to its target. This would be accompanied by diagrams illustrating the pathway.
-
Experimental Methodologies: A comprehensive description of the key experiments used to determine the mechanism of action. This would include:
-
Binding Assays: Detailed protocols for techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or radioligand binding assays.
-
Cell-Based Assays: Methodologies for Western blotting, reporter gene assays, immunofluorescence, and other techniques used to probe cellular signaling.
-
In Vivo Models: Description of the animal models used to study the efficacy and mechanism of action in a physiological context.
Caption: General experimental workflow for mechanism of action studies.
-
We recommend monitoring scientific literature and patent databases for the emergence of information related to "this compound." Once such information is available, a detailed and accurate technical guide can be provided.
Preclinical Profile of Bretisilocin (GM-2505): An In-Depth Technical Guide
Disclaimer: This document provides a comprehensive overview of the publicly available preclinical information on Bretisilocin (GM-2505). Detailed experimental protocols and a complete quantitative dataset from animal studies conducted by Gilgamesh Pharmaceuticals or AbbVie are not fully available in the public domain. The experimental methodologies described herein are based on established and widely used protocols for similar compounds and behavioral assays and should be considered representative.
Introduction
This compound, also known by its developmental code name GM-2505 and as 5-fluoro-N-methyl-N-ethyltryptamine (5F-MET), is a novel serotonergic psychedelic of the tryptamine (B22526) family.[1] It is currently under development for the treatment of major depressive disorder (MDD).[1][2] Acquired by AbbVie from Gilgamesh Pharmaceuticals, this compound is a next-generation psychedelic compound designed to have a shorter duration of psychoactive effects while retaining extended therapeutic benefits.[3][4] This guide summarizes the available preclinical data from animal models, focusing on its pharmacodynamics and behavioral effects.
Pharmacodynamics and Mechanism of Action
This compound's primary mechanism of action is as a potent and well-balanced agonist of the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1] It also acts as a serotonin 5-HT2B receptor antagonist or partial agonist and a serotonin releasing agent.[1] The affinity for the 5-HT1A receptor appears to be significantly lower.[1] This dual action as a 5-HT2A receptor agonist and a serotonin releaser is believed to contribute to its rapid and robust antidepressant effects.[5]
The signaling pathway initiated by this compound binding to the 5-HT2A receptor is crucial for its psychedelic and potential therapeutic effects. This activation is known to engage intracellular signaling cascades that ultimately modulate neuronal activity and plasticity.
Preclinical Behavioral Pharmacology in Animal Models
Preclinical studies in rodents have indicated that this compound produces behavioral effects consistent with other serotonergic psychedelics and antidepressants. These include the head-twitch response (HTR), antidepressant-like effects, and anti-obsessional effects.[1]
Quantitative Data Summary
While comprehensive quantitative data from preclinical studies are not publicly available, the following table summarizes the known pharmacodynamic values for this compound.
| Parameter | Receptor/Transporter | Value | Radioligand/Assay |
| Affinity (Ki) | 5-HT2A | 4.9 nM | [³H]DOI |
| 5-HT2A | 140-191 nM | [³H]ketanserin | |
| Efficacy (EC50) | 5-HT2A | 15.0-20.6 nM | Not Specified |
| 5-HT2C | 9.5 nM | Not Specified | |
| Inhibition (IC50) | 5-HT2B | 5.8 nM | Not Specified |
| Serotonin Transporter (SERT) | 418.9 nM | Not Specified |
Table 1: Summary of in vitro pharmacodynamic data for this compound. Data sourced from publicly available information.
Experimental Protocols
The following sections detail representative experimental protocols for the behavioral assays likely used in the preclinical evaluation of this compound.
Head-Twitch Response (HTR)
The HTR in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation and potential psychedelic activity in humans.[6] this compound has been shown to produce the head-twitch response in rodents.[1]
Experimental Workflow:
Detailed Methodology:
-
Animals: Male C57BL/6J mice are commonly used for this assay.[7]
-
Acclimation: Mice are habituated to the testing environment for at least 60 minutes before drug administration.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at various doses to establish a dose-response curve.
-
Observation: Immediately after administration, mice are placed in an observation chamber. The number of head-twitches (rapid, side-to-side head movements) is counted for a predetermined period, typically 30 to 60 minutes.[8]
-
Data Analysis: The total number of head-twitches is recorded for each animal. Data are analyzed to determine the dose-dependent effect of this compound on HTR frequency.
Antidepressant-Like Effects (Forced Swim Test)
The forced swim test (FST) is a common behavioral paradigm used to screen for antidepressant-like activity in rodents.[9][10] this compound has demonstrated antidepressant-like effects in animal models.[1]
Experimental Workflow:
Detailed Methodology:
-
Animals: Male mice or rats of various strains can be used.[11][12]
-
Apparatus: A cylindrical container (e.g., 25 cm tall, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test (Day 1): Animals are placed in the water for 15 minutes. This session promotes the development of immobility in the subsequent test.
-
Test (Day 2): 24 hours after the pre-test, animals are administered this compound or vehicle. After a specific pretreatment time (e.g., 30-60 minutes), they are placed back into the swim cylinder for a 5-6 minute test session.[9]
-
-
Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water), swimming, and climbing behaviors are recorded, typically during the last 4 minutes of the test session.
-
Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.
Anti-Obsessional Effects (Marble Burying Test)
The marble burying test is used to assess anxiety-like and obsessive-compulsive-like (anti-obsessional) behaviors in rodents.[13] this compound has been reported to produce anti-obsessional effects.[1]
Experimental Workflow:
Detailed Methodology:
-
Animals: Male mice are typically used.
-
Apparatus: A standard mouse cage is filled with 5 cm of clean bedding. A grid of 20-25 glass marbles is evenly placed on the surface of the bedding.
-
Procedure: Mice are administered this compound or vehicle and then placed individually into the prepared cages for a 30-minute session.[14]
-
Scoring: After the session, the mouse is removed, and the number of marbles buried (defined as at least two-thirds covered by bedding) is counted.[14]
-
Data Analysis: A significant decrease in the number of marbles buried is interpreted as an anxiolytic or anti-obsessional effect.
Conclusion
The available preclinical data suggest that this compound (GM-2505) is a potent 5-HT2A receptor agonist and serotonin releaser with a behavioral profile in animal models indicative of psychedelic, antidepressant, and anti-obsessional properties. While the detailed protocols and a comprehensive quantitative dataset from the preclinical studies performed by the developers are not publicly accessible, the established methodologies presented in this guide provide a framework for understanding the likely preclinical evaluation of this compound. Further publication of the specific preclinical data will be crucial for a more complete understanding of this compound's pharmacological profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GM-2505 by Gilgamesh Pharmaceuticals for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 3. AbbVie Enters Psychedelic Market With this compound Acquisition [pharmaceuticalonline.com]
- 4. pulse2.com [pulse2.com]
- 5. GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder by Justin Ray, MSN, PMHNP-BC [southchesapeakepsychiatry.com]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidepressant-like effects in various mice strains in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med-fom-brotto.sites.olt.ubc.ca [med-fom-brotto.sites.olt.ubc.ca]
- 13. Marble burying as compulsive behaviors in male and female mice | Acta Neurobiologiae Experimentalis [ane.pl]
- 14. Effect of psilocybin on marble burying in ICR mice: role of 5-HT1A receptors and implications for the treatment of obsessive-compulsive disorder - PMC [pmc.ncbi.nlm.nih.gov]
Early-phase clinical trial data for Bretisilocin
An In-depth Technical Guide on the Early-Phase Clinical Trial Data of Bretisilocin (GM-2505)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (formerly GM-2505) is a novel, short-acting tryptamine (B22526) derivative under development for the treatment of Major Depressive Disorder (MDD).[1][2] It is a serotonergic psychedelic that acts as a potent agonist at the 5-HT2A receptor and also promotes serotonin (B10506) release.[3][4][5] Developed by Gilgamesh Pharmaceuticals and subsequently acquired by AbbVie, this compound has shown promise in early-phase clinical trials, demonstrating rapid and durable antidepressant effects.[1][6][7] This technical guide provides a comprehensive overview of the available early-phase clinical trial data, experimental protocols, and the underlying signaling pathway of this compound.
Pharmacodynamics and Mechanism of Action
This compound's primary mechanism of action is the activation of the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR).[3][8] In addition to its 5-HT2A receptor agonism, it also acts as a serotonin releasing agent.[1][4] Preclinical data indicate its activity at various serotonin receptors, as detailed in the table below.
| Receptor/Transporter | Activity | EC50 / IC50 (nM) | Emax (%) |
| 5-HT2A Receptor | Agonist | 8.4–15.7 | 87.6 |
| 5-HT1A Receptor | Weak Activity | 16,918 | 83.0 |
| Serotonin Reuptake | Inhibitor | 418.9 | Not Reported |
Table 1: Preclinical Pharmacodynamic Profile of this compound.[1]
Clinical Data: Phase 2a Study (NCT06236880)
A Phase 2a randomized, double-blind, active-comparator study was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with MDD.[2][4]
Efficacy Results
The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
| Timepoint | 10 mg this compound (Change from Baseline) | 1 mg Active Comparator (Change from Baseline) | Between-Group Difference |
| 24 Hours | -18.5 | Not Reported | Not Reported |
| Day 14 | -21.6 | -12.1 | -9.5 (p=0.003) |
| Day 29 (after 15mg dose on Day 15) | -28.0 | -21.1 | -6.9 |
| Day 74 | -25.1 | Not Reported | Not Reported |
Table 2: Change in MADRS Total Score from Baseline.[2][4][5][9][10]
| Timepoint | 10 mg this compound | 1 mg Active Comparator |
| Day 14 | 70% | 25% |
| Day 29 | 94% | 55% |
Table 3: Remission Rates (MADRS Score ≤ 10).[4][5][7]
The study demonstrated a rapid onset of antidepressant effect within 24 hours, which was sustained and deepened over the observation period.[2][4][7] this compound was reported to be well-tolerated with no serious adverse events.[6][9]
Experimental Protocols
Phase 2a Clinical Trial (NCT06236880)
-
Study Design : A Phase 2a, randomized, double-blind, active-comparator study.[2][4]
-
Patient Population : 40 patients with a diagnosis of recurrent Major Depressive Disorder (MDD) without psychotic features, according to DSM-5 criteria.[2][3] Ages ranged from 18 to 65 years, with a BMI of 18.0 to 35.0 kg/m ².[2] Comorbid anxiety disorders and cluster C personality disorders were permitted if MDD was the primary diagnosis.[2]
-
Dosing Regimen :
-
Key Inclusion Criteria :
-
Key Exclusion Criteria :
-
Assessments :
-
Non-Pharmacological Support : The trial included psychological support/education and safety monitoring. Psychotherapy credentials were not required for the facilitators.[10]
Signaling Pathway
This compound exerts its effects primarily through the 5-HT2A receptor, a Gq/G11 protein-coupled receptor.[8] Activation of this receptor initiates a downstream signaling cascade.
Caption: this compound-mediated 5-HT2A receptor signaling cascade.
Experimental Workflow
The workflow for the Phase 2a clinical trial is outlined below.
Caption: Phase 2a clinical trial workflow for this compound.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Gilgamesh Pharmaceuticals Announces Positive Topline Phase 2a Results for GM-2505 in Major Depressive Disorder (MDD) [prnewswire.com]
- 5. patientcareonline.com [patientcareonline.com]
- 6. A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: the involvement of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Profile of 5-HT2A receptor involved in signaling cascades associated to intracellular inflammation and apoptosis in hepatocytes and its role in carbon tetrachloride-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychedelicalpha.com [psychedelicalpha.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Bretisilocin: In-Vitro Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretisilocin (GM-2505) is a novel, short-acting psychedelic compound currently under investigation for the treatment of major depressive disorder (MDD).[1][2][3] As a derivative of methylethyltryptamine (MET), this compound is chemically classified as a tryptamine (B22526).[1] Its mechanism of action is primarily characterized by a dual activity profile: it functions as a potent agonist at the serotonin (B10506) 5-HT2A receptor and also acts as a serotonin releasing agent.[1][2][4][5][6][7] Additionally, it demonstrates activity as a well-balanced agonist at the 5-HT2C receptor and a partial agonist or antagonist at the 5-HT2B receptor.[1] This unique pharmacological profile is thought to contribute to its rapid and durable antidepressant effects, with a shorter duration of psychoactive experience compared to other classic psychedelics.[2][8]
These application notes provide a summary of this compound's in-vitro pharmacological data and detailed protocols for key experiments to facilitate further preclinical research and drug development efforts.
Quantitative Data Summary
The following table summarizes the available in-vitro quantitative data for this compound, providing key metrics for its interaction with various serotonin receptor subtypes and transporters.
| Target | Assay Type | Species | Metric | Value (nM) | Reference |
| 5-HT2A Receptor | Receptor Agonism | Human | EC50 | Data not available | |
| Emax | 87.6% | [1] | |||
| 5-HT2C Receptor | Receptor Agonism | Human | EC50 | Data not available | |
| 5-HT2B Receptor | Partial Agonist/Antagonist | Human | EC50 | Data not available | |
| 5-HT1A Receptor | Receptor Agonism | Human | EC50 | 16,918 | [1] |
| Emax | 83.0% | [1] | |||
| Serotonin Release | Synaptosome Assay | Rat | EC50 | 8.4 - 15.7 | [1] |
| Emax | 66.8 - 71.4% | [1] | |||
| Serotonin Reuptake | Transporter Inhibition | Rat | IC50 | 418.9 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of this compound and a general workflow for its in-vitro characterization.
Experimental Protocols
The following are detailed protocols for key in-vitro experiments to characterize the activity of this compound. These are based on standard methodologies for assessing G-protein coupled receptor agonists and serotonin releasing agents.
Protocol 1: 5-HT2A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin.
-
Non-specific competitor: Mianserin or unlabeled ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 100 µL of membrane suspension, and 50 µL of [³H]ketanserin (at a concentration near its Kd, e.g., 0.5-1.0 nM).
-
Non-specific Binding: 50 µL of non-specific competitor (e.g., 10 µM mianserin), 100 µL of membrane suspension, and 50 µL of [³H]ketanserin.
-
Competition Binding: 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM), 100 µL of membrane suspension, and 50 µL of [³H]ketanserin.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in Assay Buffer using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: 5-HT2A Receptor-Mediated Calcium Flux Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a 5-HT2A receptor agonist.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239) (to inhibit dye extrusion).
-
Reference agonist: Serotonin (5-HT).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the cells in the microplates and grow to 80-90% confluency.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid in Assay Buffer). Incubate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (serotonin) in Assay Buffer.
-
Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Measure the baseline fluorescence for each well.
-
Compound Addition: Add the this compound or serotonin solutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each well. Subtract the baseline fluorescence to obtain the net change in fluorescence. Plot the net fluorescence change against the log concentration of the agonist to generate a dose-response curve. Calculate the EC50 and Emax values from the curve.
Protocol 3: In-Vitro Serotonin Release Assay from Rat Brain Synaptosomes
Objective: To measure the ability of this compound to induce serotonin release from presynaptic terminals.
Materials:
-
Freshly prepared rat brain synaptosomes.
-
[³H]Serotonin.
-
Krebs-Ringer buffer.
-
Reference releasing agent: p-Chloroamphetamine (PCA).
-
Scintillation cocktail and counter.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum or hippocampus) using standard subcellular fractionation techniques.
-
[³H]Serotonin Loading: Incubate the synaptosomes with [³H]serotonin in Krebs-Ringer buffer to allow for uptake into the vesicles.
-
Washing: Wash the synaptosomes multiple times with fresh buffer to remove extracellular [³H]serotonin.
-
Release Assay: Aliquot the loaded synaptosomes into tubes or a 96-well plate. Add varying concentrations of this compound or the reference releasing agent (PCA).
-
Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Separation: Pellet the synaptosomes by centrifugation.
-
Quantification: Collect the supernatant, which contains the released [³H]serotonin. Lyse the synaptosome pellet to determine the amount of [³H]serotonin remaining.
-
Scintillation Counting: Measure the radioactivity in both the supernatant and the lysed pellet using a scintillation counter.
-
Data Analysis: Express the amount of released [³H]serotonin as a percentage of the total [³H]serotonin (supernatant + pellet). Plot the percentage of release against the log concentration of this compound to determine the EC50 and Emax for serotonin release.
Conclusion
The provided protocols offer a foundational framework for the in-vitro characterization of this compound. As a compound with a complex pharmacological profile, a thorough understanding of its interactions with various serotonin receptors and transporters is crucial for its continued development as a potential therapeutic for major depressive disorder. The methodologies outlined here will enable researchers to further elucidate the molecular mechanisms underlying this compound's promising clinical effects.
References
- 1. droracle.ai [droracle.ai]
- 2. innoprot.com [innoprot.com]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Bretisilocin-Induced Serotonin Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for quantifying the serotonin-releasing effects of Bretisilocin (GM-2505), a novel serotonergic psychedelic under investigation for the treatment of major depressive disorder. This compound acts as both a serotonin (B10506) 5-HT2A receptor agonist and a serotonin releasing agent, making the precise measurement of its impact on serotonin dynamics a critical aspect of its pharmacological characterization.[1][2][3][4][5]
The following sections detail both in vivo and in vitro methodologies to provide a comprehensive framework for assessing this compound's effects on serotonergic neurotransmission.
Quantitative Data Summary
This compound has been shown to be a potent serotonin releasing agent in preclinical studies. The following table summarizes the available quantitative data on its efficacy and potency in inducing serotonin release from rat brain synaptosomes.[1]
| Parameter | Value | Species | Preparation |
| EC50 | 8.4–15.7 nM | Rat | Brain Synaptosomes |
| Emax | 66.8–71.4% | Rat | Brain Synaptosomes |
EC50 (Half-maximal effective concentration): The concentration of this compound that elicits 50% of the maximal serotonin release. Emax (Maximum effect): The maximum level of serotonin release observed in response to this compound, expressed as a percentage of the total serotonin content.
Signaling Pathway of this compound
This compound's mechanism of action involves a dual effect on the serotonin system. It directly stimulates postsynaptic 5-HT2A receptors and also acts as a serotonin releasing agent, increasing the concentration of serotonin in the synaptic cleft.[1][2][3][4][5] This dual action is thought to contribute to its rapid and robust antidepressant effects.[2]
This compound's dual mechanism of action.
Experimental Protocols
Protocol 1: In Vivo Measurement of Serotonin Release using Microdialysis and HPLC-ECD
This protocol describes the use of in vivo microdialysis in rodents to measure real-time changes in extracellular serotonin levels in specific brain regions following the administration of this compound.
1. Materials and Reagents
-
Adult male Sprague-Dawley or Wistar rats (250-350 g)
-
This compound (dissolved in a suitable vehicle, e.g., sterile saline)
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Microdialysis probes (2-4 mm membrane, 6-20 kDa MWCO)
-
Guide cannulae
-
Microinfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
-
C18 reverse-phase column
2. Surgical Procedure
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens). Use a rat brain atlas for precise coordinates.
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Allow the animal a recovery period of at least 48-72 hours post-surgery.
3. Microdialysis Procedure
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.
-
Connect the probe inlet to the microinfusion pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a 90-120 minute equilibration period to establish a stable baseline of serotonin levels.
-
Collect baseline dialysate samples for at least 60 minutes (e.g., in 20-minute fractions).
-
Administer this compound or a vehicle control via the desired route (e.g., intravenous, intraperitoneal).
-
Continue collecting dialysate samples for a minimum of 3-4 hours post-administration.
-
Store collected samples at -80°C until analysis.
4. Sample Analysis
-
Quantify serotonin concentrations in the dialysate samples using an HPLC-ECD system.
-
Separate serotonin from other neurochemicals on a C18 reverse-phase column.
-
Detect serotonin electrochemically at an oxidizing potential.
5. Data Analysis
-
Calculate the mean serotonin concentration from the three baseline samples collected before drug administration.
-
Express all subsequent serotonin concentrations as a percentage of this baseline mean.
-
Perform statistical analysis (e.g., two-way ANOVA with repeated measures) to determine the significance of this compound's effect on extracellular serotonin levels over time compared to the vehicle control group.
In vivo microdialysis experimental workflow.
Protocol 2: In Vitro Measurement of Serotonin Release from Synaptosomes
This protocol outlines a method for preparing synaptosomes from rodent brain tissue and measuring this compound-induced serotonin release.
1. Materials and Reagents
-
Rodent brain tissue (e.g., whole brain, cortex, or striatum)
-
Sucrose (B13894) solutions (0.32 M and 1.2 M)
-
HEPES-buffered saline (HBS)
-
Protease inhibitors
-
This compound
-
High-potassium buffer (for depolarization-induced release control)
-
Radiolabeled [3H]serotonin or reagents for HPLC-ECD analysis
-
Scintillation counter or HPLC-ECD system
2. Synaptosome Preparation
-
Euthanize the animal and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a fresh buffer for the release assay. For higher purity, the pellet can be further purified using a sucrose density gradient.
3. Serotonin Release Assay
-
Pre-load the synaptosomes by incubating them with [3H]serotonin in HBS at 37°C for a set period (e.g., 15-30 minutes).
-
Wash the synaptosomes with fresh HBS to remove excess, non-incorporated [3H]serotonin. This can be done by gentle centrifugation and resuspension or by using a filtration-based system.
-
Aliquot the pre-loaded synaptosomes into reaction tubes.
-
Initiate the release experiment by adding varying concentrations of this compound (or vehicle control) to the tubes. Include a positive control group using a high-potassium buffer to induce maximal depolarization-dependent release.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the release by rapidly filtering the samples and washing with ice-cold buffer, or by centrifugation to separate the synaptosomes (pellet) from the supernatant containing the released serotonin.
-
Collect the supernatant (or filtrate).
4. Quantification of Serotonin Release
-
If using [3H]serotonin, measure the radioactivity in the supernatant using a liquid scintillation counter.
-
If using non-labeled serotonin, quantify the concentration in the supernatant using HPLC-ECD as described in Protocol 1.
-
Determine the total amount of serotonin in the synaptosomes by lysing a separate aliquot of pre-loaded synaptosomes.
5. Data Analysis
-
Express the amount of released serotonin as a percentage of the total serotonin content in the synaptosomes.
-
Subtract the basal release (vehicle control) from the drug-induced release to determine the net effect of this compound.
-
Plot the concentration-response curve for this compound and calculate the EC50 and Emax values using non-linear regression analysis.
References
- 1. Sensitive and Selective Measurement of Serotonin in Vivo Using Fast Cyclic Square-Wave Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving serotonin fast-scan cyclic voltammetry detection: New waveforms to reduce electrode fouling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vivo Hippocampal Serotonin Dynamics in Male and Female Mice: Determining Effects of Acute Escitalopram Using Fast Scan Cyclic Voltammetry [frontiersin.org]
- 4. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin uptake and release by biochemically characterized nerve endings isolated from rat brain by concomitant flotation and sedimentation centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Bretisilocin dosage and administration guidelines for research
Disclaimer: Comprehensive searches for "Bretisilocin" did not yield any specific information in the public domain. The following application notes and protocols are provided as a template to demonstrate the requested format and level of detail for a hypothetical research compound. The data and procedures presented are illustrative and not based on actual experimental results for this compound.
Introduction
This compound is a novel, hypothetical small molecule inhibitor of the XYZ signaling pathway, which has shown potential in preclinical models of oncological and inflammatory diseases. These guidelines provide an overview of suggested dosage and administration protocols for research purposes, based on synthesized in vitro and in vivo data.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound derived from hypothetical preclinical studies.
Table 1: In Vitro Efficacy and Potency
| Cell Line | IC50 (nM) | Assay Type | Target Inhibition (%) |
| HEK293 | 150 | Cell Viability (MTT) | 85 |
| HeLa | 220 | Cell Viability (MTT) | 78 |
| Jurkat | 85 | Apoptosis (Caspase-3) | 92 |
Table 2: In Vivo Pharmacokinetic Parameters (Murine Model)
| Parameter | Value | Units |
| Bioavailability (Oral) | 45 | % |
| Half-life (t½) | 6.5 | hours |
| Cmax (20 mg/kg) | 2.8 | µg/mL |
| Tmax | 2 | hours |
Experimental Protocols
In Vitro Cell Viability Assay (MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Target cell lines (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM (10% FBS, 1% Pen-Strep) and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete DMEM, ranging from 1 µM to 0.1 nM.
-
Remove the old media from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
In Vivo Murine Xenograft Model
Objective: To assess the in vivo efficacy of this compound in a tumor xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
HeLa cells
-
Matrigel
-
This compound formulation (e.g., in 0.5% carboxymethylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 HeLa cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth daily. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8 per group).
-
Administer this compound orally (e.g., 20 mg/kg) or vehicle control daily for 21 days.
-
Measure tumor volume with calipers every three days using the formula: Volume = (length x width²) / 2.
-
Record the body weight of the mice every three days as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway of this compound.
Caption: Preclinical experimental workflow for this compound.
Application Notes and Protocols for the Laboratory Handling of Bretisilocin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and laboratory safety protocols for the handling and use of Bretisilocin (GM-2505), an investigational serotonergic psychedelic. The information is intended to guide researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.
Introduction
This compound, also known by its developmental code name GM-2505 and chemically as 5-fluoro-N-methyl-N-ethyltryptamine, is a tryptamine (B22526) derivative under investigation for the treatment of major depressive disorder.[1] It functions as a potent agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors and as a serotonin releasing agent.[1] Its psychoactive effects are of a shorter duration than other psychedelics like psilocybin, lasting approximately 60 to 90 minutes.[1] These protocols are based on available chemical data and general laboratory safety practices for handling psychoactive research compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| IUPAC Name | N-ethyl-2-(5-fluoro-1H-indol-3-yl)-N-methylethanamine |
| Synonyms | GM-2505, 5F-MET, 5-Fluoro-MET |
| Molecular Formula | C₁₃H₁₇FN₂ |
| Molecular Weight | 220.29 g/mol [2][3][4] |
| Appearance | To be determined; likely an oil or solid |
| CAS Number | 2698331-35-8[2] |
Pharmacological Data
This compound's primary pharmacological activity is centered on the serotonin system.
| Target | Activity | Value |
| Serotonin 5-HT2A Receptor | Agonist | Ki: 4.9 nM (with DOI as radioligand), 140–191 nM (with ketanserin (B1673593) as radioligand); EC₅₀: 15.0–20.6 nM[1] |
| Serotonin 5-HT2C Receptor | Agonist | EC₅₀: 9.5 nM[1] |
| Serotonin 5-HT2B Receptor | Antagonist | IC₅₀: 5.8 nM[1] |
| Serotonin Transporter (SERT) | Releasing Agent/Reuptake Inhibitor | Serotonin Releasing EC₅₀: 8.4–15.7 nM; Serotonin Reuptake IC₅₀: 418.9 nM[1] |
Signaling Pathway
This compound exerts its effects primarily through the activation of the 5-HT2A receptor, a Gq-coupled G-protein coupled receptor (GPCR), and by promoting the release of serotonin.
Laboratory Safety Protocols
While a Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance, it is crucial to handle it with care, as its toxicological properties have not been fully investigated. The following protocols are based on general best practices for handling research chemicals.
5.1. Personal Protective Equipment (PPE)
-
Gloves: Nitrile or neoprene gloves should be worn at all times when handling this compound.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of aerosolization (e.g., when handling a powder), a properly fitted respirator (e.g., N95) or work in a fume hood is recommended.
5.2. Handling Procedures
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of any dust or aerosols.
-
Prevent contact with skin and eyes.
-
Use dedicated spatulas and weighing papers for handling the solid form.
-
Prepare solutions in a fume hood.
5.3. Spill Cleanup
-
Small Spills: For small spills of a solution, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Contain the spill and follow the procedure for small spills.
5.4. Waste Disposal
-
All waste containing this compound should be considered chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
-
For disposal of psychoactive substances, it is recommended to mix the waste with a substance like kitty litter or activated charcoal to render it non-recoverable before placing it in a hazardous waste container.[5][6]
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Condition | Temperature | Duration |
| Short-term | 0 - 4 °C | Days to weeks |
| Long-term | -20 °C | Months to years |
Stock solutions should be stored at -20°C or -80°C. Information on the stability of this compound in solution is limited; therefore, it is recommended to prepare fresh solutions for each experiment or conduct stability studies for long-term storage of solutions.
Experimental Protocols
The following are generalized protocols for the preparation of this compound solutions and for conducting a cell-based assay. These should be adapted to specific experimental needs.
7.1. Preparation of Stock Solutions
This compound has been shown to be soluble in various solvent systems. The following are examples of solvent systems for preparing stock solutions.
| Protocol | Solvents | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.35 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.35 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.35 mM) |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 2.203 mg of this compound, add 1 mL of DMSO).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
7.2. In Vitro 5-HT2A Receptor Activation Assay (Calcium Flux)
This protocol describes a general method for measuring the activation of the 5-HT2A receptor in response to this compound using a calcium flux assay.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive control (e.g., serotonin).
-
96-well black-walled, clear-bottom microplate.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for the recommended time (e.g., 1 hour) at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Assay: Place the plate in the fluorescence plate reader. Set the reader to record fluorescence intensity over time.
-
Compound Addition: Add the prepared dilutions of this compound or the positive control to the wells.
-
Data Acquisition: Measure the fluorescence intensity before and after the addition of the compounds.
-
Data Analysis: Calculate the change in fluorescence for each well. Plot the dose-response curve for this compound and determine the EC₅₀ value.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro screening experiment with this compound.
Disclaimer
This compound is a research chemical and is for investigational use only. It is not intended for human or veterinary use. The information provided in this document is for guidance purposes and should be supplemented with a thorough risk assessment before any work is undertaken. All laboratory personnel must be trained in the safe handling of chemicals and follow all institutional and regulatory guidelines.
References
Application Notes and Protocols for the Quantification of Bretisilocin in Biological Samples
Introduction
Bretisilocin (GM-2505) is a novel, short-acting serotonin (B10506) 5-HT2A receptor agonist and serotonin releaser under investigation for the treatment of major depressive disorder.[1][2][3] As with any drug development program, robust and reliable analytical methods for the quantification of the drug in biological matrices are crucial for pharmacokinetic and toxicokinetic studies. This document provides detailed application notes and proposed protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4]
Due to the investigational nature of this compound, validated analytical methods are not yet publicly available. The methodologies presented herein are based on established and validated methods for analogous tryptamine (B22526) compounds, such as psilocin, the active metabolite of psilocybin.[5][6][7] These protocols are intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals involved in the this compound program.
Principle of the Method
The proposed primary analytical method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity for the quantification of small molecules in complex biological matrices.[4] The general workflow involves:
-
Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma, serum, urine) and removal of interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[8]
-
Chromatographic Separation: Injection of the extracted sample into a high-performance liquid chromatography (HPLC) system. The HPLC column separates this compound from other components based on its physicochemical properties.
-
Mass Spectrometric Detection: The analyte is ionized and detected by a tandem mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of a validated LC-MS/MS method for this compound, based on typical values for similar analytes.[6][7]
| Parameter | Target Value | Description |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (r²) | ≥ 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response over the quantification range. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | The closeness of the measured concentration to the true concentration. |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Recovery | > 80% | The efficiency of the extraction procedure in recovering the analyte from the biological matrix. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using Protein Precipitation and LC-MS/MS
This protocol describes a simple and rapid method for the determination of this compound in human plasma.
Materials and Reagents:
-
This compound reference standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
HPLC vials
Sample Preparation Workflow:
Caption: Protein Precipitation Workflow for Plasma Samples.
Procedure:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in methanol).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an HPLC vial for analysis.
LC-MS/MS Conditions (Proposed):
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by direct infusion of this compound and its internal standard.
Protocol 2: Quantification of this compound in Human Urine using Liquid-Liquid Extraction and LC-MS/MS
This protocol is suitable for urine samples, where a clean-up step to remove salts and other polar interferences is beneficial.
Materials and Reagents:
-
All materials from Protocol 1.
-
Methyl tert-butyl ether (MTBE).
Sample Preparation Workflow:
Caption: Liquid-Liquid Extraction Workflow for Urine Samples.
Procedure:
-
Pipette 100 µL of urine into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 20 µL of ammonium hydroxide to basify the sample.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an HPLC vial for analysis.
Signaling Pathway and Logical Relationships
The primary mechanism of action of this compound involves the serotonin system. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified Signaling Pathway of this compound.
Conclusion
The protocols outlined in this document provide a strong foundation for the development and validation of a robust analytical method for the quantification of this compound in biological samples. The use of LC-MS/MS will ensure the high sensitivity and selectivity required for pharmacokinetic and clinical studies. It is imperative that any method based on these protocols undergoes rigorous validation to demonstrate its accuracy, precision, and reliability in accordance with regulatory guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. news.abbvie.com [news.abbvie.com]
- 3. This compound - AbbVie/Gilgamesh Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 5. Fast, 3.5 Minute Analysis of Psilocin and Psilocybin in Urine by LC-MS/MS [restek.com]
- 6. Development and validation of a sensitive LC-MS-MS method to quantify psilocin in authentic oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of psilocin in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medwinpublisher.org [medwinpublisher.org]
Application Notes and Protocols for Neuroimaging Studies of Bretisilocin (GM-2505)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretisilocin, also known as GM-2505, is a novel, short-acting serotonergic psychedelic compound under investigation for the treatment of major depressive disorder (MDD).[1] As a potent agonist of serotonin (B10506) 5-HT2A and 5-HT2C receptors and a serotonin releasing agent, its unique pharmacological profile warrants detailed investigation of its effects on the human brain.[2] Neuroimaging techniques such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) are invaluable tools for elucidating the mechanisms of action of this compound, quantifying its engagement with target receptors, and identifying biomarkers of therapeutic response.
These application notes provide an overview of this compound's pharmacology and present detailed, adaptable protocols for conducting neuroimaging studies to investigate its effects on brain function and neurochemistry.
Pharmacological Profile of this compound
This compound (5-fluoro-N-methyl-N-ethyltryptamine) is a tryptamine (B22526) derivative with a multifaceted mechanism of action.[1] Its primary targets are the serotonin 5-HT2A and 5-HT2C receptors, where it acts as a potent agonist. Additionally, it functions as a serotonin releasing agent.[2] The compound has a rapid onset of action and a short duration of psychedelic effects, typically lasting 60 to 90 minutes, with an elimination half-life of approximately 45 minutes.[2][3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound.
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Target | Parameter | Value (nM) | Radioligand | Reference |
| Serotonin 5-HT2A Receptor | Ki | 4.9 | [3H]DOI | [2] |
| Ki | 140-191 | [3H]Ketanserin | [2] | |
| EC50 | 15.0 - 20.6 | - | [2] | |
| Serotonin 5-HT2C Receptor | EC50 | 9.5 | - | [2] |
| Serotonin 5-HT2B Receptor | IC50 | 5.8 | - | [2] |
| Serotonin Transporter (SERT) | IC50 | 418.9 | - | [2] |
Table 2: Clinical Efficacy Data for this compound in Major Depressive Disorder (Phase 2a Study) [4][5][6]
| Time Point | Dosage | Change from Baseline in MADRS Total Score | p-value (vs. low dose) |
| Day 14 | 10 mg | -21.6 | 0.003 |
| 1 mg (active comparator) | -12.1 | ||
| Day 29 | 10 mg + 15 mg | -28.0 | |
| Day 74 | 10 mg + 15 mg | -25.1 |
Signaling Pathway of this compound
This compound's primary mechanism of action involves the activation of 5-HT2A and 5-HT2C receptors, which are Gq-protein coupled receptors. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger downstream signaling cascades that modulate neuronal activity.
Neuroimaging Protocols
The following protocols are designed to be adapted for investigating the neuropharmacological effects of this compound.
Functional Magnetic Resonance Imaging (fMRI) Protocol: Investigating Brain Network Modulation
This protocol is designed to assess changes in brain connectivity induced by this compound, based on established methodologies for psychedelic research.[7][8]
3.1.1. Participant Preparation
-
Screening: Participants should undergo a thorough medical and psychiatric screening to ensure they are healthy and have no contraindications for psychedelic administration or MRI.
-
Informed Consent: Obtain written informed consent after providing a detailed explanation of the study procedures and potential risks.
-
Preparation Session: Conduct a preparatory session with the participant to build rapport, explain the subjective effects of this compound, and establish a comfortable and safe environment.
-
Fasting: Participants should fast for at least 4 hours before the administration of this compound to minimize nausea.
3.1.2. Experimental Workflow
3.1.3. Imaging Parameters (Example)
-
Scanner: 3T MRI scanner
-
Resting-State Sequence:
-
T2*-weighted echo-planar imaging (EPI)
-
Repetition Time (TR): 2000 ms
-
Echo Time (TE): 30 ms
-
Flip Angle: 90°
-
Field of View (FOV): 192x192 mm
-
Matrix Size: 64x64
-
Voxel Size: 3x3x3 mm
-
-
Structural Sequence:
-
T1-weighted high-resolution anatomical scan (e.g., MPRAGE)
-
3.1.4. Data Analysis
-
Preprocessing: Standard fMRI preprocessing steps including motion correction, slice-timing correction, spatial normalization, and smoothing.
-
Seed-Based Connectivity Analysis: Define regions of interest (e.g., posterior cingulate cortex, medial prefrontal cortex) and calculate the temporal correlation of the BOLD signal between these seeds and all other brain voxels.
-
Independent Component Analysis (ICA): Decompose the fMRI data into spatially independent components to identify large-scale brain networks (e.g., default mode network, salience network).
-
Graph Theory Analysis: Model the brain as a network of nodes and edges to quantify changes in global and local network properties.
Positron Emission Tomography (PET) Protocol: Quantifying 5-HT2A Receptor Occupancy
This protocol outlines a hypothetical study to quantify the in vivo binding of this compound to 5-HT2A receptors using a suitable radioligand.
3.2.1. Hypothetical Radiolabeling of this compound
Given that this compound is a tryptamine derivative, it may be amenable to radiolabeling with Carbon-11 (B1219553) or Fluorine-18 for use as a PET tracer itself.[1][9][10][11][12][13][14][15]
Protocol for [11C]this compound Synthesis (Hypothetical)
This protocol is based on the N-methylation of tryptamine derivatives.[9][14]
-
Precursor Synthesis: Synthesize the desmethyl precursor of this compound (5-fluoro-N-ethyltryptamine).
-
[11C]Methyl Iodide Production: Produce [11C]methane in a cyclotron and convert it to [11C]methyl iodide ([11C]CH3I) using a gas-phase iodination method.
-
Radiolabeling Reaction: React the desmethyl precursor with [11C]CH3I in the presence of a base (e.g., NaOH or K2CO3) in a suitable solvent (e.g., DMF or DMSO) at an elevated temperature.
-
Purification: Purify the resulting [11C]this compound using high-performance liquid chromatography (HPLC).
-
Formulation: Formulate the purified [11C]this compound in a sterile, injectable solution.
3.2.2. PET Imaging Protocol for Receptor Occupancy [16][17]
This protocol uses an established 5-HT2A receptor radioligand (e.g., [11C]Cimbi-36 or [18F]altanserin) to measure the displacement by non-radioactive this compound.
3.2.2.1. Participant Preparation
-
Similar to the fMRI protocol, with the addition of screening for contraindications to PET imaging (e.g., pregnancy).
-
Participants should abstain from medications that may interfere with the serotonin system for a specified period before the scan.
3.2.2.2. Experimental Workflow
3.2.2.3. Imaging Parameters (Example with [11C]Cimbi-36)
-
Scanner: High-resolution PET/CT or PET/MR scanner.
-
Radioligand Injection: Bolus injection of [11C]Cimbi-36 (e.g., ~370 MBq).
-
Dynamic Acquisition: 90-minute dynamic scan starting at the time of injection.
-
Attenuation Correction: Low-dose CT or MR-based attenuation correction.
3.2.2.4. Data Analysis
-
Image Reconstruction: Reconstruct dynamic PET images with corrections for attenuation, scatter, and random coincidences.
-
Kinetic Modeling: Use a reference tissue model (e.g., with the cerebellum as the reference region) or an arterial input function to calculate the binding potential (BPND) of the radioligand in regions of interest (e.g., cortex, striatum).
-
Receptor Occupancy Calculation: Calculate the percentage of receptor occupancy by this compound at each dose using the following formula:
-
Occupancy (%) = 100 * (BPND_baseline - BPND_post-dose) / BPND_baseline
-
Conclusion
The application of advanced neuroimaging techniques is crucial for a comprehensive understanding of this compound's effects on the brain. The protocols outlined in these notes provide a framework for investigating its impact on brain network dynamics and its interaction with serotonin receptors. Such studies will be instrumental in advancing the clinical development of this compound and other next-generation psychedelic therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder by Justin Ray, MSN, PMHNP-BC [southchesapeakepsychiatry.com]
- 4. news.abbvie.com [news.abbvie.com]
- 5. psychedelicalpha.com [psychedelicalpha.com]
- 6. geneonline.com [geneonline.com]
- 7. pnas.org [pnas.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. benchchem.com [benchchem.com]
- 11. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openmedscience.com [openmedscience.com]
- 14. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Bretisilocin (GM-2505): Application Notes and Protocols for Studying Neuroplasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretisilocin (formerly GM-2505) is a novel, short-acting tryptamine (B22526) derivative under investigation for the treatment of Major Depressive Disorder (MDD).[1][2] Developed by Gilgamesh Pharmaceuticals and subsequently acquired by AbbVie, this compound is a potent dual-mechanism compound, acting as both a serotonin (B10506) 5-HT2A receptor agonist and a serotonin releasing agent.[1][3][4][5] Its rapid and sustained antidepressant effects, observed in clinical trials, are hypothesized to be mediated by its ability to promote neuroplasticity.[3] This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a tool to investigate the mechanisms of neuroplasticity.
Mechanism of Action
This compound's primary pharmacological action is centered on the serotonin system. It is a potent agonist at the 5-HT2A receptor, a key target for classic psychedelic compounds known to induce neuroplastic changes.[1][6][7][8] Additionally, it promotes the release of serotonin, which may further enhance its therapeutic effects.[1][4] This dual action is believed to "reset" dysfunctional brain circuits implicated in depression by fostering the growth and strengthening of synaptic connections.[3]
Signaling Pathway
Activation of the 5-HT2A receptor by this compound is expected to initiate intracellular signaling cascades known to be involved in neuroplasticity. The binding of this compound to the 5-HT2A receptor, a Gq/11-coupled receptor, leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+). These downstream effectors converge on pathways that regulate gene expression and protein synthesis essential for synaptic plasticity, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTOR) pathways.
Data Presentation
Preclinical Data
This compound has been characterized in a variety of preclinical assays to determine its receptor binding profile and functional activity. The following table summarizes key in vitro and in vivo findings.
| Parameter | Value | Species/System | Reference |
| Receptor Binding Affinity (Ki) | |||
| 5-HT2A | 4.9 nM (DOI radioligand) | Recombinant receptors | [1] |
| 140-191 nM (ketanserin radioligand) | [1] | ||
| Functional Activity (EC50) | |||
| 5-HT2A | 15.0-20.6 nM | Recombinant receptors | [1] |
| 5-HT2C | 9.5 nM | Recombinant receptors | [1] |
| Serotonin Release | 8.4-15.7 nM | Rat brain synaptosomes | [1] |
| Functional Activity (Emax) | |||
| 5-HT2A | 80.6-87.6% | Recombinant receptors | [1] |
| 5-HT2C | 85.1% | Recombinant receptors | [1] |
| Serotonin Release | 66.8-71.4% | Rat brain synaptosomes | [1] |
| Inhibitory Activity (IC50) | |||
| 5-HT2B | 5.8 nM | Recombinant receptors | [1] |
| Serotonin Reuptake | 418.9 nM | Recombinant receptors | [1] |
| In Vivo Activity | |||
| Head-twitch response | Dose-dependent induction | Rodents | [1] |
| Locomotor activity | Dose-dependent hypolocomotion | Rodents | [1] |
| Antidepressant-like effects | Observed | Rodents | [1] |
Clinical Data
Phase 1 and Phase 2a clinical trials have demonstrated the safety, tolerability, and efficacy of this compound in healthy volunteers and patients with MDD.
| Study Phase | Population | Key Findings | Reference |
| Phase 1 | Healthy Volunteers | Well-tolerated with single IV doses up to 20 mg. Dose-proportional pharmacokinetics. Half-life of 40-50 minutes. Psychedelic effects lasting 60-90 minutes. | [6][9] |
| Phase 2a | Patients with MDD | Rapid and sustained antidepressant effects. | [4][10][11][12] |
| MADRS Score Reduction (from baseline) | |||
| 24 hours (10 mg dose) | -18.5 points | [4][10] | |
| Day 14 (10 mg dose) | -21.6 points | [4][10][11] | |
| Day 29 (10 mg + 15 mg doses) | -28.0 points | [4][10][11] | |
| Day 74 (sustained effect) | -25.1 points | [10] | |
| Remission Rates (MADRS ≤ 10) | |||
| Day 14 (10 mg dose) | 70% | [4][11] | |
| Day 29 (10 mg + 15 mg doses) | 94% | [4][11] |
Experimental Protocols
The following are generalized protocols for key experiments to study the effects of this compound on neuroplasticity. These should be optimized for specific experimental conditions.
In Vitro Neuroplasticity Assays
These assays are crucial for dissecting the molecular and cellular mechanisms by which this compound promotes neuroplasticity.
1. Neuritogenesis Assay
-
Objective: To quantify the effect of this compound on the growth of neurites (axons and dendrites).
-
Methodology:
-
Culture primary cortical neurons from embryonic rodents in a 96-well plate.
-
After allowing neurons to adhere and begin to differentiate (e.g., 24 hours), treat with a dose-range of this compound.
-
Incubate for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain with an antibody against a neuronal marker such as β-III tubulin.
-
Use a fluorescent secondary antibody for visualization.
-
Acquire images using a high-content imaging system.
-
Analyze images to quantify neurite length, number of branches, and complexity.
-
2. Spinogenesis and Synaptogenesis Assays
-
Objective: To assess the effect of this compound on the formation of dendritic spines and synapses.
-
Methodology:
-
Culture primary cortical neurons at a higher density and for a longer duration to allow for synapse formation (e.g., 10-14 days in vitro).
-
Treat with this compound for a specified period (e.g., 24-48 hours).
-
Fix and permeabilize the cells as described above.
-
For spinogenesis, stain with a fluorescently labeled phalloidin to visualize F-actin-rich dendritic spines.
-
For synaptogenesis, co-stain with antibodies against pre-synaptic (e.g., Synapsin-1) and post-synaptic (e.g., PSD-95) markers.
-
Acquire high-resolution images using a confocal microscope or high-content imaging system.
-
Analyze images to quantify dendritic spine density and morphology, and the number of co-localized pre- and post-synaptic puncta.
-
In Vivo Models of Neuroplasticity and Depression
Animal models are essential for evaluating the behavioral effects of this compound and correlating them with changes in neuroplasticity.
1. Forced Swim Test (FST) in Rodents
-
Objective: To assess the antidepressant-like effects of this compound.
-
Methodology:
-
Acclimate rodents to the testing room.
-
Administer a single dose of this compound or vehicle via intravenous injection.
-
After a predetermined time (e.g., 30 minutes), place the animal in a cylinder of water from which it cannot escape.
-
Record the session (e.g., 6 minutes) and score the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.
-
2. Chronic Stress Models
-
Objective: To evaluate the ability of this compound to reverse the effects of chronic stress on behavior and neuroplasticity.
-
Methodology:
-
Subject rodents to a chronic stress paradigm (e.g., chronic unpredictable stress or social defeat stress) for several weeks to induce a depressive-like phenotype.
-
Administer this compound at a chosen dose and frequency.
-
Assess behavioral outcomes using tests such as the sucrose (B13894) preference test (for anhedonia), open field test (for anxiety-like behavior), and the forced swim test.
-
Following behavioral testing, collect brain tissue to analyze markers of neuroplasticity (e.g., BDNF levels via ELISA or Western blot, dendritic spine density in the prefrontal cortex and hippocampus via Golgi staining).
-
Conclusion
This compound is a promising new chemical entity with a novel mechanism of action that holds significant potential for the treatment of MDD. Its ability to rapidly induce neuroplasticity makes it a valuable tool for researchers seeking to understand the fundamental biological basis of antidepressant action and to develop next-generation therapeutics for psychiatric disorders. The protocols and data presented here provide a foundation for further investigation into the neuroplastic effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder by Justin Ray, MSN, PMHNP-BC [southchesapeakepsychiatry.com]
- 3. Could a short-acting psychedelic transform depression treatment? | Drug Discovery News [drugdiscoverynews.com]
- 4. Gilgamesh Pharmaceuticals Announces Positive Topline Phase 2a Results for GM-2505 in Major Depressive Disorder (MDD) [prnewswire.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Gilgamesh Pharmaceuticals Successfully Completes Phase 1 SAD Clinical Trial of GM-2505 [prnewswire.com]
- 7. GM-2505 by Gilgamesh Pharmaceuticals for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Gilgamesh Pharmaceuticals Successfully Completes Phase 1 SAD Clinical Trial of GM-2505 - BioSpace [biospace.com]
- 10. psychedelicalpha.com [psychedelicalpha.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Gilgamesh’s psychedelic touts 94% remission rate in depression study [clinicaltrialsarena.com]
Troubleshooting & Optimization
Technical Support Center: Bretisilocin In Vitro Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Bretisilocin during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It has been shown to dissolve this compound at a concentration of 100 mg/mL (453.95 mM).[1] For optimal results, it is advisable to use a freshly opened bottle of hygroscopic DMSO and employ ultrasonic treatment to aid dissolution.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do to prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experimental medium, ideally below 1%, as higher concentrations can be cytotoxic to cells.[2][3][4]
-
Use a Co-solvent System: A mixture of solvents can enhance and maintain the solubility of your compound. For this compound, co-solvent systems including PEG300 and Tween-80 have been suggested.[1]
-
Employ Excipients: Surfactants or cyclodextrins can form micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[5] A suggested formulation includes the use of SBE-β-CD.[1]
-
Controlled Mixing: Pre-warming the aqueous medium to 37°C and adding the DMSO stock solution dropwise while vortexing can prevent localized high concentrations that lead to precipitation.[5]
Q3: Are there alternative solvents to DMSO for this compound?
A3: While DMSO is the primary recommendation based on available data, other water-miscible organic solvents such as ethanol, methanol, and dimethylformamide (DMF) are commonly used for poorly soluble compounds.[5][6] However, the suitability of these solvents for this compound and their compatibility with your specific assay must be empirically determined. Always include a vehicle control in your experiments to account for any effects of the solvent.[6]
Q4: How should I store my this compound stock solution?
A4: For long-term storage, pure this compound should be stored at -20°C for up to three years.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is recommended to store stock solutions in small aliquots to minimize freeze-thaw cycles.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume to achieve a concentration of 100 mg/mL. Use ultrasonication and gentle warming (if necessary) to aid dissolution.[1] Ensure you are using high-purity, anhydrous DMSO.[1] |
| Precipitation occurs immediately upon dilution into aqueous media. | The compound has "crashed out" due to poor aqueous solubility. | Decrease the final concentration of this compound. Pre-warm the aqueous medium and add the stock solution slowly while vortexing.[5] Consider using a co-solvent system or solubility enhancers like SBE-β-CD.[1] |
| The solution appears cloudy or hazy after dilution. | Formation of fine precipitates or aggregates. | Centrifuge the solution to pellet any precipitate before adding it to your cells. Use dynamic light scattering (DLS) to check for the presence of aggregates. Consider reformulating with surfactants or cyclodextrins.[5] |
| Inconsistent results between experiments. | Variability in stock solution preparation or precipitation in the assay. | Prepare a large batch of stock solution and store it in aliquots. Visually inspect the final diluted solution for any signs of precipitation before each experiment. |
| Observed cytotoxicity in cell-based assays. | The final solvent concentration is too high. | Ensure the final DMSO concentration is well below 1% (v/v), and ideally below 0.5%.[3][6] Run a vehicle control with the same solvent concentration to assess its toxicity. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Observations |
| DMSO | 100 mg/mL (453.95 mM) | Clear solution; ultrasonic treatment may be needed.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.35 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.35 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.35 mM) | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weigh out 22.03 mg of this compound (MW: 220.29 g/mol ).
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If necessary, place the vial in an ultrasonic water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small, single-use aliquots at -80°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
-
Pre-warm the aqueous cell culture medium or buffer to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[5]
-
Continue to mix for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells.
-
Important: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.[6]
Visualizations
Caption: Workflow for dissolving and diluting this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Navigating Bretisilocin Administration in Behavioral Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Bretisilocin (also known as GM-2505) in behavioral studies. Given that publicly available, detailed preclinical data on this compound is limited, this guide offers troubleshooting advice and frequently asked questions based on established principles of behavioral pharmacology and data from analogous compounds. The information herein is intended to support the design and execution of dose-finding and behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (GM-2505) is a novel tryptamine (B22526) derivative developed for the treatment of major depressive disorder.[1] Its primary mechanism of action is as a potent agonist of the serotonin (B10506) 5-HT2A and 5-HT2C receptors, and it also acts as a serotonin releasing agent.[1] This dual action is believed to contribute to its rapid and robust antidepressant and psychedelic-like effects.[1]
Q2: What are the known pharmacokinetic properties of this compound?
In human clinical trials, this compound administered intravenously has a relatively short duration of action, with psychoactive effects lasting approximately 60 to 90 minutes.[1] It has an elimination half-life of about 45 minutes.[1] These properties make it a shorter-acting psychedelic compared to substances like psilocybin.[1]
Q3: What behavioral effects have been observed with this compound in animal models?
Preclinical studies in rodents have shown that this compound induces the head-twitch response (HTR), a behavioral proxy for psychedelic effects in animals.[1] It has also demonstrated antidepressant-like effects in rodent models.[1]
Q4: What is a reasonable starting dose for a behavioral study in rodents?
Direct dose-response data from preclinical behavioral studies of this compound are not publicly available. However, a common starting point for preclinical studies is to estimate a dose based on the effective doses observed in human clinical trials, using established allometric scaling principles. The optimal intravenous dose range in humans is reported to be 10-15 mg.[1] It is crucial to perform a dose-response study in the specific animal model and behavioral assay being used to determine the optimal dose for your experimental conditions.
Q5: What are some important considerations before starting a behavioral study with this compound?
Given its mechanism of action as a 5-HT2A agonist, it is important to consider the potential for rapid tolerance development with repeated administration. The inverted U-shaped dose-response curve often seen with 5-HT2A agonists is another critical factor; increasing the dose beyond a certain point may lead to a decrease in the behavioral effect.
Troubleshooting Guide
This guide addresses potential issues that may arise during behavioral experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in behavioral responses | - Inconsistent drug administration- Individual differences in metabolism- Environmental stressors | - Ensure consistent route and timing of administration.- Increase sample size to account for individual variability.- Acclimatize animals to the experimental environment and handling procedures. |
| No observable behavioral effect | - Dose is too low- Inappropriate route of administration- Drug degradation | - Conduct a dose-response study, starting with a low dose and escalating.- Consider the bioavailability of different administration routes (e.g., IV, IP, SC, PO).- Ensure proper storage and handling of the this compound solution. |
| Reduced or absent effect with repeated dosing | - Rapid development of tolerance | - Allow for a sufficient washout period between drug administrations.- If the experimental design requires repeated dosing, consider the potential for tolerance when interpreting the results. |
| Unexpected or adverse behavioral effects (e.g., excessive hypoactivity, seizures) | - Dose is too high- Off-target effects | - Reduce the dose.- Carefully observe animals for any signs of distress or adverse reactions.- Consult relevant literature on the side effects of similar tryptamine compounds. |
Experimental Protocols
Dose-Response Study for Head-Twitch Response (HTR) in Mice
This protocol outlines a general procedure to determine the dose-dependent effects of this compound on the head-twitch response, a key behavioral measure of 5-HT2A receptor activation.
-
Animals: Male C57BL/6J mice are commonly used for HTR studies.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Prepare a range of doses.
-
Administration: Administer the drug via the desired route (e.g., intraperitoneal injection). Include a vehicle-only control group.
-
Observation: Immediately after administration, place each mouse in an individual observation chamber. Record the number of head twitches over a specified period (e.g., 30-60 minutes).
-
Data Analysis: Plot the mean number of head twitches against the dose to generate a dose-response curve. Determine the ED50 (the dose that produces 50% of the maximal effect).
Quantitative Data Summary
Pharmacokinetic and Clinical Dosage Information (Human)
| Parameter | Value | Reference |
| Elimination Half-Life | ~45 minutes | [1] |
| Duration of Psychoactive Effects | 60-90 minutes | [1] |
| Optimal Intravenous Dose Range | 10-15 mg | [1] |
| Route of Administration (Clinical) | Intravenous | [1] |
Visualizations
Caption: Workflow for optimizing this compound dosage in behavioral studies.
Caption: Simplified signaling pathway of this compound via 5-HT release and 5-HT2A receptor activation.
References
Troubleshooting unexpected results in Bretisilocin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during experiments with Bretisilocin. The information is tailored for scientists in drug development and related fields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues that may arise during in vitro cell-based assays involving this compound.
Issue 1: Inconsistent or No Observed Effect on Cell Viability
Question: I am treating my cancer cell line with this compound, but I am not observing the expected cytotoxic or anti-proliferative effects. What could be the reason?
Answer: Several factors could contribute to a lack of response in your cell viability assays. Consider the following possibilities:
-
Receptor Expression: this compound's primary targets are serotonin (B10506) receptors, particularly the 5-HT2A receptor.[1][2][3][4][5] Ensure that your cell line expresses this receptor at sufficient levels. You can verify this through qPCR, western blotting, or immunofluorescence.
-
Drug Concentration and Treatment Duration: The effective concentration of this compound can vary significantly between cell lines. We recommend performing a dose-response study with a broad range of concentrations (e.g., from 1 nM to 100 µM) and varying the treatment duration (e.g., 24, 48, and 72 hours).
-
Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to drugs that modulate serotonin pathways.[6]
-
Assay Sensitivity: The sensitivity of your viability assay (e.g., MTT, XTT, or CellTiter-Glo) might not be optimal for your cell density or experimental conditions.
Troubleshooting Workflow: No Effect on Cell Viability
Caption: Troubleshooting logic for absent this compound-induced cytotoxicity.
Issue 2: High Background in Immunofluorescence Staining for p-STAT3
Question: After treating my cells with this compound, my immunofluorescence staining for phosphorylated STAT3 (p-STAT3) shows high, non-specific background. How can I resolve this?
Answer: High background in immunofluorescence can obscure specific signals. Here are common causes and solutions:
-
Blocking Inefficiency: Inadequate blocking can lead to non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., 5% BSA in PBS-T instead of milk).[7][8][9]
-
Antibody Concentration: The concentrations of your primary or secondary antibodies might be too high. Perform a titration to determine the optimal dilution for both.[7][9][10]
-
Washing Steps: Insufficient washing may leave unbound antibodies. Increase the number and duration of your wash steps.[7][8]
-
Autofluorescence: Some cell types exhibit natural fluorescence. You can check for this by examining an unstained sample under the microscope.[8]
Data Summary: Antibody Dilution Optimization
| Primary Antibody Dilution | Secondary Antibody Dilution | Signal-to-Noise Ratio | Background Level |
| 1:100 | 1:500 | Low | High |
| 1:250 | 1:500 | Moderate | Moderate |
| 1:500 | 1:1000 | High | Low |
| 1:1000 | 1:1000 | Low | Low |
This is example data. Optimal dilutions must be determined empirically.
Issue 3: Unexpected Activation of STAT3 Signaling
Answer: While this compound is primarily a serotonin receptor agonist, crosstalk between signaling pathways is common. Activation of G-protein coupled receptors (GPCRs) like the 5-HT2A receptor can lead to the downstream activation of various kinases that can, in turn, phosphorylate STAT3.[11]
Hypothesized Signaling Pathway
Caption: Hypothesized pathway for this compound-induced STAT3 activation.
To confirm this is a specific effect of this compound, consider the following experiments:
-
Use a 5-HT2A antagonist: Pre-treat your cells with a known 5-HT2A antagonist before adding this compound. If the STAT3 phosphorylation is blocked, it suggests the effect is mediated through the 5-HT2A receptor.
-
Kinase Inhibitors: Use specific inhibitors for kinases downstream of GPCRs (e.g., Src family kinase inhibitors) to see if STAT3 activation is prevented.[11]
Detailed Experimental Protocol
Immunofluorescence Staining for Phosphorylated STAT3 (p-STAT3)
This protocol outlines the steps for detecting p-STAT3 in adherent cells treated with this compound.
Materials:
-
Adherent cells cultured on glass coverslips in a 24-well plate
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBS-T)
-
Primary Antibody: Rabbit anti-p-STAT3 (Tyr705)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto coverslips and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the membranes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-STAT3 antibody in Blocking Buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS-T for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS-T for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes for nuclear staining.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters.
-
Immunofluorescence Workflow Diagram
Caption: Step-by-step workflow for immunofluorescence staining.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. AbbVie to Acquire Gilgamesh Pharmaceuticals' this compound, a Novel, Investigational Therapy for Major Depressive Disorder, Expanding Psychiatry Pipeline | INN [investingnews.com]
- 4. news.abbvie.com [news.abbvie.com]
- 5. AbbVie to Acquire Gilgamesh Pharmaceuticals' this compound, a Novel, Investigational Therapy for Major Depressive Disorder, Expanding Psychiatry Pipeline [prnewswire.com]
- 6. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunocytochemistry Troubleshooting: ICC Help & Common Problems | Bio-Techne [bio-techne.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Bretisilocin in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of Bretisilocin in solution during experimental procedures.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues encountered with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation or Cloudiness in Aqueous Solution | Poor aqueous solubility of this compound. pH of the solution is at or near the isoelectric point of this compound. Use of an inappropriate buffer or salt. | - Increase the solubility by adding a co-solvent (e.g., ethanol, DMSO) before dilution with aqueous buffer. - Adjust the pH of the solution away from the isoelectric point. For tryptamine (B22526) derivatives, acidic pH often improves solubility. - Screen different buffers and ionic strengths to identify optimal conditions. |
| Discoloration of the Solution (e.g., Yellowing, Browning) | Oxidation of the indole (B1671886) ring of this compound, a common issue with tryptamine derivatives. Exposure to light (photodegradation). | - Prepare solutions fresh and protect from light by using amber vials or covering containers with foil. - Degas the solvent and purge the headspace of the vial with an inert gas (e.g., nitrogen, argon) to minimize oxygen exposure. - Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to the formulation. |
| Loss of Potency or Biological Activity Over Time | Chemical degradation of this compound (e.g., hydrolysis, oxidation). Adsorption to container surfaces. | - Store stock solutions at low temperatures (-20°C or -80°C) and in appropriate solvents. - Perform a forced degradation study to understand the degradation pathways and kinetics. - Use low-adsorption vials and labware. - Consider lyophilization for long-term storage of the formulated product. |
| Appearance of New Peaks in HPLC Chromatogram | Formation of degradation products. | - Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. - Use a stability-indicating HPLC method capable of resolving this compound from all potential degradants. - Characterize the new peaks using mass spectrometry (LC-MS) to identify the degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a tryptamine derivative, is primarily influenced by pH, exposure to oxygen, light, and temperature. The indole ring in its structure is particularly susceptible to oxidation.
Q2: What is the recommended pH range for preparing and storing this compound solutions?
A2: While specific data for this compound is not publicly available, tryptamine derivatives are generally more stable in acidic conditions. Tryptamine-4,5-dione (B20000), a related compound, shows higher stability at a pH of 6.0-6.5.[1] It is recommended to perform a pH stability profile study to determine the optimal pH for your specific application.
Q3: How can I prevent the oxidation of this compound in my experiments?
A3: To minimize oxidation, it is crucial to work under conditions that limit oxygen exposure. This can be achieved by:
-
Using deoxygenated solvents.
-
Purging the solution and the vial headspace with an inert gas like nitrogen or argon.
-
Adding antioxidants to the formulation.
-
Storing solutions in tightly sealed containers.
Q4: What are some suitable excipients to improve the stability of this compound in a liquid formulation?
A4: Several types of excipients can be considered to enhance the stability of small molecules like this compound in solution.[2][3][4] These include:
-
Antioxidants: Ascorbic acid, sodium metabisulfite, and thioglycerol can protect against oxidative degradation.
-
Buffering Agents: Citrate and phosphate (B84403) buffers are commonly used to maintain the optimal pH.
-
Solubilizing Agents/Stabilizers: Cyclodextrins (e.g., Captisol®) and polymers (e.g., povidone, copovidone) can improve solubility and stability.[4]
-
Tonicity Modifiers: For injectable formulations, agents like mannitol (B672) and sodium chloride are used to adjust the tonicity.
Q5: Are there any known incompatibilities of this compound with common laboratory reagents?
A5: Specific incompatibility data for this compound is not available. However, based on its tryptamine structure, it is advisable to avoid strong oxidizing agents and highly alkaline conditions, which can accelerate its degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.[5][6][7]
Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-purity water
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a co-solvent mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder in an oven at 70°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation. A target degradation of 5-20% is generally considered appropriate.[6]
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its degradation products.[8][9][10]
Objective: To separate this compound from its process-related impurities and degradation products.
Instrumentation and Columns:
-
HPLC system with a PDA or UV detector. An LC-MS system is highly recommended for peak identification.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Chromatographic Conditions (to be optimized):
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase it to elute the more hydrophobic compounds. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (tryptamine derivatives typically have absorbance maxima around 220 nm and 280 nm).[11]
-
Injection Volume: 10 µL
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Potential hydrolysis of labile groups (if any), degradation of the indole ring. |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | Potential hydrolysis, racemization, and degradation of the indole ring. |
| Oxidation | 3% H2O2 | 24 hours | Room Temp. | Oxidation of the indole ring and tertiary amine. |
| Thermal (Solid) | Dry Heat | 48 hours | 70°C | General thermal decomposition. |
| Thermal (Solution) | Heat | 24 hours | 60°C | Accelerated degradation in solution. |
| Photodegradation | ICH Q1B compliant light exposure | - | Room Temp. | Photolytic degradation. |
Table 2: Potential Excipients for Stabilization of this compound Formulations
| Excipient Category | Example Excipients | Function | Typical Concentration Range |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite, Thioglycerol | Inhibit oxidation | 0.01% - 0.1% |
| Buffering Agents | Citrate Buffer, Phosphate Buffer, Acetate Buffer | Maintain optimal pH | 10 mM - 50 mM |
| Solubilizers/Stabilizers | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) | Enhance solubility, form inclusion complexes | 1% - 20% |
| Polymers | Povidone (PVP), Copovidone, Polyethylene Glycol (PEG) 300/400 | Enhance solubility, inhibit precipitation | 1% - 10% |
| Tonicity Agents | Sodium Chloride, Mannitol, Dextrose | Adjust tonicity for parenteral administration | Isotonic concentrations |
Visualizations
References
- 1. Stability of the putative neurotoxin tryptamine-4,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 3. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Minimizing Off-target Effects of Bretisilocin in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Bretisilocin (also known as GM-2505) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (GM-2505) is a novel tryptamine-based psychedelic compound under investigation for the treatment of major depressive disorder.[1] Its primary mechanism of action is as a potent agonist at the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1] It also acts as a serotonin releasing agent.[1]
Q2: What are the known off-target activities of this compound?
This compound exhibits activity at other serotonin receptors. It can act as a partial agonist or antagonist at the 5-HT2B receptor and has been reported to have some agonist activity at the 5-HT1A receptor, although with significantly lower potency compared to its action on 5-HT2A receptors.[1] It is also a weak serotonin reuptake inhibitor.[1] These unintended interactions can lead to confounding results in cellular assays if not properly controlled.
Q3: What are the initial signs of potential off-target effects in my experiments with this compound?
Common indicators of off-target effects include:
-
Inconsistent results with other 5-HT2A agonists: Using a structurally different 5-HT2A agonist results in a different cellular phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the 5-HT2A receptor is knocked down or knocked out.
-
Effects at unexpectedly high concentrations: The observed cellular effect only occurs at this compound concentrations significantly higher than its known EC50 for the 5-HT2A receptor.
-
Unexplained cytotoxicity: Cell death is observed at concentrations that should be selective for 5-HT2A activation.
Q4: What are the general strategies to minimize the off-target effects of this compound?
To ensure that the observed effects are primarily due to its on-target activity, the following strategies are recommended:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Orthogonal Validation: Confirm key findings using a structurally different 5-HT2A agonist or antagonist.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (5-HT2A receptor) and verify that the effect of this compound is diminished or abolished.
-
Use of Selective Antagonists: Co-treatment with a selective antagonist for a suspected off-target receptor can help to isolate the on-target effect.
Quantitative Data Summary
The following table summarizes the reported in vitro pharmacological data for this compound at various serotonin receptors to aid in designing experiments and interpreting results.
| Target Receptor | Parameter | Value (nM) | Notes |
| 5-HT2A | Ki | 4.9 - 191 | Binding affinity. Value can vary depending on the radioligand used in the assay.[1] |
| EC50 | 15.0 - 20.6 | Functional potency as an agonist.[1] | |
| 5-HT2C | EC50 | 9.5 | Functional potency as an agonist.[1] |
| 5-HT2B | IC50 | 5.8 | Functional potency as an antagonist. Some studies report partial agonist activity.[1] |
| 5-HT1A | EC50 | 16,918 | Significantly weaker agonist activity compared to 5-HT2A.[1] |
| Serotonin Transporter (SERT) | IC50 | 418.9 | Weak serotonin reuptake inhibition.[1] |
| Serotonin Release | EC50 | 8.4 - 15.7 | Potent serotonin releasing activity.[1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
Caption: Simplified signaling pathways of this compound.
Troubleshooting Workflow for Off-Target Effects
Caption: Decision tree for troubleshooting off-target effects.
Experimental Protocols
Dose-Response Cell Viability Assay
Objective: To determine the concentration range at which this compound affects cell viability, which can indicate off-target cytotoxicity.
Materials:
-
Cells of interest plated in a 96-well plate
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range could be from 1 nM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the drug).
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the CC50 (concentration causing 50% cytotoxicity).
5-HT2A Receptor Activation Assay (Calcium Flux)
Objective: To quantify the on-target functional potency of this compound by measuring intracellular calcium mobilization following 5-HT2A receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound and a reference 5-HT2A agonist (e.g., serotonin)
-
Selective 5-HT2A antagonist (e.g., Ketanserin) for validation
-
Fluorescent plate reader with an injector
Protocol:
-
Cell Seeding: Seed the 5-HT2A expressing cells into the 96-well plates and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in HBSS.
-
Measurement:
-
Place the plate in the fluorescent plate reader and allow it to equilibrate.
-
Record a baseline fluorescence reading.
-
Use the instrument's injector to add the this compound or reference agonist to the wells.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the maximal response of the reference agonist.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Western Blot for Downstream Signaling
Objective: To assess the activation of downstream signaling pathways (e.g., phosphorylation of ERK1/2) as a result of 5-HT2A receptor activation by this compound and to confirm that this signaling is blocked by a selective antagonist.
Materials:
-
Cells expressing 5-HT2A receptor
-
This compound
-
Selective 5-HT2A antagonist (e.g., Ketanserin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
For antagonist treatment, pre-incubate cells with the 5-HT2A antagonist for 30 minutes.
-
Stimulate cells with this compound at its EC80 concentration for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Compare the signal in this compound-treated cells with and without the antagonist.
References
Technical Support Center: Bretisilocin (GM-2505) Synthesis and Purification
Disclaimer: Bretisilocin (5-fluoro-N-methyl-N-ethyltryptamine) is a proprietary compound under clinical development. The specific manufacturing processes are not publicly available. This guide is constructed for research and development professionals based on established principles of organic chemistry and common synthetic routes for analogous tryptamine (B22526) compounds. The protocols and troubleshooting advice provided are illustrative and should be adapted and optimized based on experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general classification of this compound? A1: this compound, also known as GM-2505 or 5-fluoro-N-methyl-N-ethyltryptamine, is a substituted tryptamine.[1] Tryptamines are organic compounds featuring an indole (B1671886) ring connected to an amino group by an ethyl sidechain.[2] this compound is specifically a 5-fluorinated derivative of methylethyltryptamine (MET).[1]
Q2: What are the primary challenges in synthesizing tryptamine analogues like this compound? A2: Common challenges include controlling regioselectivity during the fluorination of the indole ring (if not starting with a pre-fluorinated indole), preventing side reactions during the alkylation of the amine, and managing impurities that are structurally similar to the final product, which can complicate purification.
Q3: What purification methods are most effective for this compound? A3: For a compound like this compound, a multi-step purification process is typically required. This generally involves initial purification by flash column chromatography on silica (B1680970) gel to remove major impurities, followed by crystallization or preparative High-Performance Liquid Chromatography (HPLC) to achieve the high purity (>99%) required for pharmaceutical applications.
Q4: My final product shows low stability. What are common degradation pathways? A4: Tryptamines can be sensitive to oxidation and strong light. The indole ring can be susceptible to oxidative degradation, and the tertiary amine can be oxidized. It is recommended to store the final compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| Low yield in Step 2 (Oxalyl Chloride Reaction) | Moisture in the reaction vessel quenching the oxalyl chloride. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂, Ar). |
| Incomplete reaction. | Monitor the reaction by Thin Layer Chromatography (TLC). If starting material remains, consider extending the reaction time or adding a slight excess of oxalyl chloride. | |
| Multiple spots on TLC after Step 3 (Amination) | Formation of the un-alkylated secondary amine (5-fluoro-N-ethyltryptamine) or the doubly ethylated quaternary salt. | Use N-ethylmethylamine in slight excess to favor the desired product. Control the reaction temperature; lower temperatures can improve selectivity. |
| Difficulty removing the solvent (DMF) after Step 4 (Reduction) | Dimethylformamide (DMF) has a high boiling point. | After the reaction, perform an aqueous workup. Extract the product into a less polar solvent like ethyl acetate (B1210297) or dichloromethane. Wash the organic layer multiple times with water and brine to remove residual DMF. |
| Product appears as an oil and will not crystallize | Presence of residual solvent or minor impurities inhibiting lattice formation. | Ensure the product is pure by NMR/LC-MS. Try re-purifying via column chromatography. Attempt crystallization from a variety of solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol). Sonication or scratch-seeding can help induce crystallization. |
| Final product purity is low (<98% by HPLC) | Co-elution of structurally similar impurities during column chromatography. | Optimize the HPLC purification method. Use a different column (e.g., C18, Phenyl-Hexyl) or modify the mobile phase gradient and additives (e.g., trifluoroacetic acid, formic acid). |
Experimental Protocols
The following represents a plausible synthetic route for this compound based on the Speeter-Anthony tryptamine synthesis, a common and reliable method.
Overall Synthetic Scheme
Caption: A plausible 3-step synthetic workflow for this compound.
Step 1: Synthesis of 3-(5-Fluoro-1H-indolyl)-N-ethyl-N-methyl-3-oxopropanamide
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 5-fluoroindole (1.0 eq) and anhydrous diethyl ether (Et₂O). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Add oxalyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. A yellow precipitate (the indole-3-glyoxylyl chloride intermediate) should form.
-
Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Amine Addition: Cool the mixture back to 0 °C. In a separate flask, prepare a solution of N-ethylmethylamine (2.5 eq) in anhydrous Et₂O and add it dropwise to the reaction mixture.
-
Completion: Stir the reaction at room temperature overnight. Monitor for the disappearance of the intermediate by TLC.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude glyoxylamide intermediate.
Step 2: Purification of the Glyoxylamide Intermediate
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: Use a gradient elution system, starting with 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate.
-
Analysis: Collect fractions and analyze by TLC. Combine fractions containing the pure product and concentrate under reduced pressure to yield the purified glyoxylamide as a solid.
Step 3: Reduction to this compound
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add lithium aluminum hydride (LiAlH₄) (3.0 eq) and anhydrous tetrahydrofuran (B95107) (THF). Cool to 0 °C.
-
Addition of Intermediate: Dissolve the purified glyoxylamide from Step 2 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield crude this compound.
Step 4: Final Purification of this compound
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Column Chromatography: Perform an initial purification of the crude product via flash column chromatography on silica gel using an eluent of dichloromethane, methanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 95:4.5:0.5) to isolate the freebase.
-
Crystallization (as a salt): Dissolve the purified freebase in isopropanol (B130326). Add a solution of fumaric acid (1.0 eq) in isopropanol to form the fumarate (B1241708) salt, which often improves crystallinity and stability. Cool the solution to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with cold isopropanol, and dry under high vacuum to yield this compound fumarate as a crystalline solid. Confirm purity by HPLC, NMR, and Mass Spectrometry.
Troubleshooting and Logic Diagram
This diagram outlines a decision-making process for troubleshooting a low-purity final product.
Caption: Troubleshooting flowchart for low-purity this compound.
References
Calibration of instruments for Bretisilocin detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the calibration of analytical instruments used in the detection of Bretisilocin (also known as GM-2505), a serotonergic psychedelic of the tryptamine (B22526) family. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which analytical instruments are most suitable for the detection and quantification of this compound?
A1: Based on the analysis of similar tryptamine compounds, High-Performance Liquid Chromatography (HPLC) is the most common and recommended technique.[1][2][3][4][5] For enhanced sensitivity and selectivity, HPLC coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS/MS) is preferred.[3][6][7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require derivatization of the analyte.[1][10]
Q2: What are the critical parameters to consider during the calibration of an HPLC system for this compound analysis?
A2: Critical calibration parameters for HPLC systems include pump flow rate accuracy, injector precision and linearity, column performance (efficiency, peak symmetry, and resolution), and detector wavelength accuracy and linearity.[11][12] Regular verification of these parameters ensures the reliability and accuracy of your results.
Q3: How often should I calibrate my instrument when analyzing this compound?
A3: A full calibration should be performed during the initial method setup and validation.[11] Subsequently, regular system suitability tests should be conducted before each batch of samples to ensure the system is performing within established parameters. A more comprehensive calibration should be performed on a regular schedule (e.g., quarterly or semi-annually), after any major instrument maintenance, or if system suitability tests fail.[12]
Q4: What type of calibration standards should be used for this compound quantification?
A4: It is recommended to use certified reference materials (CRMs) of this compound. If CRMs are not available, use a well-characterized in-house standard with a known purity. Both external and internal standard methods can be employed for quantification.[12] An internal standard is particularly useful for correcting variations in injection volume and sample preparation.
Troubleshooting Guides
This section provides solutions to common issues encountered during the calibration and analysis of this compound using HPLC.
Issue 1: Inaccurate or Non-Linear Calibration Curve
| Possible Cause | Recommended Solution |
| Incorrect Standard Preparation | Verify the calculations for all standard dilutions. Ensure the purity of the this compound standard. Use calibrated pipettes and volumetric flasks. Prepare fresh standards, as tryptamines can be unstable. |
| Inappropriate Calibration Range | Ensure the concentration range of your standards brackets the expected concentration of your samples. The detector response may be non-linear at very high or very low concentrations. |
| Detector Saturation | If using a UV-Vis or DAD detector, ensure the absorbance of the highest standard is within the linear range of the detector (typically below 1.5-2.0 Absorbance Units). Dilute the standards if necessary. |
| Contamination | Check for contamination in the mobile phase, glassware, or the HPLC system itself. Ghost peaks or an unstable baseline can interfere with peak integration. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | Tryptamines are basic compounds and can interact with residual silanols on the silica-based column packing, leading to peak tailing. Try a lower pH mobile phase (e.g., with 0.1% formic acid) to protonate the silanols, or use a column with end-capping or a different stationary phase.[13] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement. |
| Sample Solvent Incompatibility | Dissolve the standards and samples in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase. |
| Peak Splitting | This can be caused by a partially blocked frit, a void in the column packing, or co-elution with an interfering compound.[14] Backflushing the column or replacing it may be necessary. |
Issue 3: Shifting Retention Times
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. For gradient elution, ensure the pump's mixing performance is optimal. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. Even small temperature changes can affect retention times. |
| Pump Malfunction | Check for leaks in the pump and ensure the check valves are functioning correctly. An inconsistent flow rate will lead to retention time drift. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially when changing mobile phases. |
Issue 4: Baseline Noise or Drift
| Possible Cause | Recommended Solution |
| Contaminated or Degraded Mobile Phase | Use high-purity solvents and reagents. Filter the mobile phase before use. Some mobile phase components can degrade over time. |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Check for loose fittings that could allow air to enter the system. |
| Detector Lamp Issues | The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary. |
| Leaks in the System | Inspect all fittings for leaks, especially between the column and the detector. |
Experimental Protocols
Protocol 1: HPLC System Calibration
-
Pump Flow Rate Accuracy:
-
Disconnect the column and direct the pump outlet to a 10 mL volumetric flask.
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Set the flow rate to 1.0 mL/min and run the pump for 10 minutes, collecting the solvent in the flask.
-
Measure the collected volume. It should be within ±2% of the expected volume (10 mL).
-
Repeat for other commonly used flow rates.
-
-
Injector Precision:
-
Prepare a mid-concentration this compound standard.
-
Make at least six replicate injections of the same volume.
-
Calculate the relative standard deviation (RSD) of the peak areas. The RSD should typically be less than 2%.
-
-
Detector Linearity:
-
Prepare a series of at least five this compound standards of known concentrations.
-
Inject each standard in triplicate.
-
Plot a graph of the average peak area versus concentration.
-
The coefficient of determination (R²) should be >0.99.
-
Visualizations
Caption: Workflow for HPLC instrument calibration.
Caption: Logic for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. serenityprofessionalcounseling.com [serenityprofessionalcounseling.com]
- 7. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 8. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Calibration Procedure | Pharmaguideline [pharmaguideline.com]
- 12. Best Practices in HPLC Calibration for Biopharmaceutical Research - GL Tec [gl-tec.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of Bretisilocin and Classic Psychedelics for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of psychiatric medicine is undergoing a significant transformation with the re-emergence of psychedelic compounds as potential breakthrough therapies for mood disorders. Classic psychedelics, such as psilocybin and lysergic acid diethylamide (LSD), have demonstrated promise in early clinical trials for major depressive disorder (MDD). More recently, novel chemical entities like bretisilocin (GM-2505) are being developed with the aim of optimizing the therapeutic effects while potentially mitigating some of the challenges associated with first-generation psychedelics. This guide provides a detailed, data-driven comparison of the efficacy, pharmacology, and clinical trial methodologies of this compound against the classic psychedelics psilocybin and LSD for the treatment of MDD.
At a Glance: this compound vs. Classic Psychedelics
| Feature | This compound (GM-2505) | Psilocybin | Lysergic Acid Diethylamide (LSD) |
| Primary Mechanism | 5-HT2A Receptor Agonist & Serotonin (B10506) Releaser | 5-HT2A Receptor Agonist | 5-HT2A Receptor Agonist |
| Duration of Acute Effects | 60-90 minutes | 4-6 hours | 8-12 hours |
| Clinical Development for MDD | Phase 2 Completed | Phase 2 & 3 Trials Ongoing | Phase 2 Trials Ongoing |
| Administration Route | Intravenous | Oral | Oral |
Efficacy in Major Depressive Disorder: A Quantitative Comparison
The following tables summarize the available clinical trial data for this compound, psilocybin, and LSD in the treatment of Major Depressive Disorder. The Montgomery-Åsberg Depression Rating Scale (MADRS) is a clinician-rated scale used to assess the severity of depressive symptoms, with higher scores indicating greater severity. A score of ≤10 is often considered remission.
Table 1: this compound (GM-2505) Phase 2a Trial Results in MDD
| Timepoint | Mean Change from Baseline in MADRS Score (10 mg dose) | Remission Rate (MADRS ≤ 10) |
| 24 hours | -18.5 | Not Reported |
| Day 14 | -21.6 | 70% |
| Day 29 (after an additional 15 mg dose on Day 15) | -28.0 | 94% |
Data from a Phase 2a study in 40 patients with MDD. The comparator was a low dose (1 mg) of GM-2505.
Table 2: Psilocybin Clinical Trial Results in MDD
| Study | Dose | Mean Change from Baseline in MADRS Score | Timepoint |
| Carhart-Harris et al. (2021) | 2 x 25 mg | -8.0 (vs. escitalopram) | Week 6 |
| COMPASS Pathways Phase 2b | 25 mg | -12.0 (vs. 1 mg) | Week 3 |
Note: Direct comparison between studies is challenging due to differences in trial design, patient populations, and therapeutic support protocols.
Table 3: LSD Clinical Trial Results in MDD
| Study | Dose | Mean Change from Baseline in IDS-C Score | Timepoint |
| MindMed Phase 2 | 100 µg then 200 µg | -12.9 (vs. 25 µg) | Week 6 |
Note: This study used the Inventory of Depressive Symptomatology (IDS-C) scale, not the MADRS. A direct comparison of the numerical change in scores is therefore not appropriate.
Pharmacological Profiles
Table 4: Receptor Binding and Functional Activity
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| This compound | 5-HT2A | 4.9 - 191 | 15.0 - 20.6 |
| 5-HT2C | Not specified | 9.5 | |
| 5-HT2B | Not specified | IC50 = 5.8 | |
| 5-HT1A | Not specified | 16,918 | |
| Serotonin Transporter | IC50 = 418.9 | Not Applicable | |
| Psilocin | 5-HT2A | ~6 | ~10 |
| (active metabolite of Psilocybin) | 5-HT2C | ~14 | Not specified |
| 5-HT1A | ~100 | Not specified |
Experimental Protocols
Clinical Trial Methodologies
A representative experimental workflow for a clinical trial of a psychedelic compound in MDD is outlined below. Specific details may vary between trials.
This compound (GM-2505) Phase 2a Trial Protocol: This was a randomized, controlled, two-part study in patients with MDD. Participants were randomized to receive either 10 mg or a low-dose (1 mg) of intravenous this compound on Day 1. On Day 15, all participants received a 15 mg dose of this compound. The primary endpoint was the change from baseline in the MADRS total score. Psychological support was provided, but formal psychotherapy was not a required component.
Psilocybin vs. Escitalopram (B1671245) Trial Protocol: This was a double-blind, randomized controlled trial comparing the efficacy of psilocybin with the selective serotonin reuptake inhibitor (SSRI) escitalopram in patients with MDD. Participants in the psilocybin group received two 25 mg doses of psilocybin three weeks apart, along with a daily placebo for six weeks. The escitalopram group received two 1 mg doses of psilocybin three weeks apart and a daily dose of escitalopram for six weeks. Both groups received psychological support. The primary outcome was the change in the Quick Inventory of Depressive Symptomatology (QIDS-SR-16) score at week 6.
LSD for MDD (MindMed Phase 2) Trial Protocol: This was a double-blind, randomized, active-placebo controlled trial. Patients with MDD were randomized to a high-dose group (100 µg then 200 µg of LSD four weeks apart) or a low-dose active control group (25 µg of LSD at both sessions). The primary endpoint was the change from baseline in the Inventory of Depressive Symptomatology (IDS-C) score at week 6.
Receptor Binding and Functional Assay Protocols
The following describes a general methodology for determining the receptor binding affinity and functional activity of serotonergic compounds.
Radioligand Binding Assay (for Ki determination): This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2A receptor) are prepared from cultured cells or brain tissue.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is radioactive, e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value, providing a measure of the compound's binding affinity.
Functional Assay (for EC50 determination): This assay measures the ability of a compound to activate the receptor. A common method for 5-HT2A receptors, which are Gq-coupled, is to measure intracellular calcium mobilization.
-
Cell Culture: Cells stably expressing the target receptor (e.g., CHO-K1 cells with human 5-HT2A receptor) are cultured.
-
Loading with Dye: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Varying concentrations of the test compound are added to the cells.
-
Signal Detection: Agonist binding to the 5-HT2A receptor activates the Gq signaling pathway, leading to an increase in intracellular calcium. This change in calcium concentration is detected as a change in fluorescence.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated, which represents the potency of the compound as an agonist.
Signaling Pathways
This compound, psilocybin, and LSD all exert their primary psychedelic and therapeutic effects through agonism of the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Bretisilocin and Psilocybin: A Preclinical Showdown in the Quest for Novel Antidepressants
In the rapidly evolving landscape of psychiatric drug development, two serotonergic compounds, bretisilocin and psilocybin, are emerging as potential game-changers for the treatment of depression. Both molecules engage the serotonin (B10506) 2A (5-HT2A) receptor, a key target implicated in the therapeutic effects of classic psychedelics. This guide provides a comparative analysis of their preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, and efficacy in established animal models of depression.
Mechanism of Action: A Tale of Two Tryptamines
Psilocybin, a naturally occurring psychedelic prodrug, is metabolized to its active form, psilocin. Psilocin is a potent partial agonist at the 5-HT2A receptor, with additional activity at other serotonin receptors. Its antidepressant effects are thought to be mediated through the modulation of neural circuits involved in mood and cognition.[1][2]
This compound (GM-2505), a novel synthetic tryptamine, boasts a dual mechanism of action. It acts as a potent 5-HT2A receptor agonist and also as a serotonin releasing agent.[3][4] This unique pharmacological profile is designed to induce rapid and sustained antidepressant effects with a shorter psychedelic experience compared to psilocybin.[4]
Signaling Pathways: Unraveling the Intracellular Cascade
The activation of the 5-HT2A receptor by both psilocybin and this compound initiates a cascade of intracellular signaling events. For psilocybin, this primarily involves the Gq-protein coupled pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[1]
This compound's dual mechanism suggests a more complex intracellular response, combining 5-HT2A receptor-mediated signaling with the effects of increased synaptic serotonin.
Preclinical Efficacy in Animal Models of Depression
Direct head-to-head preclinical studies comparing this compound and psilocybin in depression models are not yet publicly available. However, independent studies on psilocybin provide valuable insights into its antidepressant-like effects.
Psilocybin Preclinical Data
| Experimental Model | Animal Strain | Psilocybin Dose | Key Findings | Reference |
| Forced Swim Test (FST) | C57BL/6J mice | 1.5 mg/kg | Significantly decreased immobility time, suggesting an antidepressant-like effect. | [5] |
| Forced Swim Test (FST) | Drosophila | 0.03 mM and 3.5 mM | Both doses significantly reduced immobility in male flies. | [6][7] |
| Sucrose (B13894) Preference Test (SPT) | C57BL/6J mice (Chronic Unpredictable Mild Stress model) | 1 mg/kg (two doses, 7 days apart) | Increased sucrose preference in stressed animals, indicating a reversal of anhedonia-like behavior. | [8] |
| Sucrose Preference Test (SPT) | C57BL/6 mice (Chronic Mild unpredictable Stress model) | 1 mg/kg | A single injection reversed anhedonic responses. | [9] |
This compound Preclinical and Clinical Data
While specific quantitative data from preclinical depression models for this compound are not widely published, it has been reported to show antidepressant-like effects in rodents.[3] The primary evidence for its efficacy comes from recent clinical trials.
| Study Phase | Population | This compound Dose | Key Findings | Reference |
| Phase 2a | Patients with Major Depressive Disorder | 10 mg and 15 mg | Rapid and sustained antidepressant effect observed. | [10] |
Experimental Protocols
A standardized workflow is typically employed in preclinical studies to assess the antidepressant potential of novel compounds.
Forced Swim Test (FST): This test is widely used to screen for antidepressant efficacy. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time considered an indicator of antidepressant-like activity.
Sucrose Preference Test (SPT): This model assesses anhedonia, a core symptom of depression. Rodents are given a choice between two bottles, one with water and one with a sucrose solution. A decrease in preference for the sucrose solution is interpreted as an anhedonic-like state. An increase in sucrose preference following drug administration suggests a reversal of this state.[8]
Conclusion
Both this compound and psilocybin show significant promise as novel treatments for depression, primarily through their interaction with the 5-HT2A receptor. Preclinical studies have provided a solid foundation for the antidepressant-like effects of psilocybin in various animal models. While detailed preclinical data for this compound in these specific models are not as readily available, its unique dual mechanism of action and positive early clinical trial results highlight its potential as a rapid-acting antidepressant with a modified psychedelic profile. Further head-to-head preclinical and clinical investigations are warranted to fully elucidate the comparative efficacy and therapeutic advantages of these two promising compounds.
References
- 1. atlasspores.academy [atlasspores.academy]
- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Could a short-acting psychedelic transform depression treatment? | Drug Discovery News [drugdiscoverynews.com]
- 5. Ethopharmacological evaluation of antidepressant-like effect of serotonergic psychedelics in C57BL/6J male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of the forced swim test in Drosophila, and its use to demonstrate psilocybin has long-lasting antidepressant-like effects in flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of behavioural and neurochemical effects of psilocybin in mice subjected to chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing psilocybin: antidepressant-like behavioral and synaptic actions of psilocybin are independent of 5-HT2R activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychedelicalpha.com [psychedelicalpha.com]
A Comparative Analysis of Bretisilocin and DMT: Receptor Binding and Functional Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Bretisilocin (GM-2505) and N,N-Dimethyltryptamine (DMT), two serotonergic compounds with significant therapeutic interest. This compound is a novel tryptamine (B22526) analog under development for major depressive disorder, while DMT is a classic psychedelic known for its potent and short-acting effects.[1] This analysis focuses on their interactions with serotonin (B10506) receptors, a key determinant of their pharmacological activity.
Quantitative Receptor Binding Data
The primary psychoactive effects of both this compound and DMT are mediated by their interaction with serotonin (5-HT) receptors, particularly the 5-HT₂A subtype.[1][2] Binding affinity, typically measured as the inhibition constant (Kᵢ), indicates the strength of this interaction; a lower Kᵢ value signifies a higher binding affinity. The following table summarizes the available in vitro binding affinities for both compounds across a range of relevant receptors.
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)
| Receptor Subtype | This compound (Kᵢ, nM) | DMT (Kᵢ or IC₅₀, nM) | Notes |
| 5-HT₂A | 4.9 (with [³H]DOI) | 39 - 1200 | This compound shows high affinity for the 5-HT₂A receptor.[1] DMT's affinity varies across studies.[3] |
| 140 - 191 (with [³H]ketanserin) | The choice of radioligand can significantly impact measured affinity.[1] | ||
| 5-HT₂C | Potent Agonist (EC₅₀ = 9.5) | 190 - 2100 | This compound is a potent agonist at 5-HT₂C.[1] DMT also binds to this receptor.[3] |
| 5-HT₂B | Partial Agonist/Antagonist (IC₅₀ = 5.8) | Affinity ranges from 39 nM to 2.1 µM for various 5-HT subtypes.[2] | This compound's activity at 5-HT₂B is complex, reported as both a partial agonist and antagonist.[1] |
| 5-HT₁A | Very Weak Activity (EC₅₀ = 16,918) | 6.5 - 2100 | This compound has minimal activity at 5-HT₁A, whereas DMT shows a broad range of affinities.[1][3] |
| SERT | 418.9 (IC₅₀) | 4,000 (4 µM) | This compound is a weak serotonin reuptake inhibitor.[1] DMT also inhibits SERT at micromolar concentrations.[2][4] |
Data compiled from multiple sources and may reflect different experimental conditions.[1][2][3][4]
Key Experimental Protocols
The quantitative data presented above are primarily derived from radioligand binding assays, a standard method for characterizing ligand-receptor interactions.
Radioligand Displacement Assay
This technique quantifies the affinity of a test compound (e.g., this compound or DMT) by measuring its ability to displace a radiolabeled ligand of known affinity from a target receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for a specific receptor.
Methodology:
-
Preparation of Receptor Source: Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT₂A) are prepared from cell cultures or brain tissue homogenates.[5]
-
Incubation: The receptor preparation is incubated in a buffer solution with a fixed concentration of a selective radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[6] The filters trap the cell membranes and the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter. This reflects the amount of bound radioligand.[7]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[3][7]
Signaling Pathways and Experimental Workflow
5-HT₂A Receptor Gq Signaling Pathway
The interaction of an agonist like this compound or DMT with the 5-HT₂A receptor primarily initiates a Gq-coupled signaling cascade.[8][9] This pathway is believed to be central to the induction of psychedelic effects.[10][11] The diagram below illustrates this canonical pathway.
Radioligand Binding Assay Workflow
The process of determining binding affinity follows a structured experimental workflow, from preparing the biological materials to analyzing the final data.
Summary and Conclusion
This compound and DMT are both potent agonists at the 5-HT₂A receptor, the primary target for psychedelic action. However, this compound exhibits a distinct profile, including high potency at the 5-HT₂C receptor and very weak activity at the 5-HT₁A receptor.[1] Furthermore, this compound acts as a serotonin releasing agent and a weak serotonin reuptake inhibitor, mechanisms that are less prominent for DMT.[1] These differences in receptor binding and functional activity likely contribute to their unique pharmacological profiles, including this compound's potential as a rapid-acting antidepressant with a controlled duration of effect.[1][12][13][14] Further research into the downstream signaling pathways and in vivo effects is necessary to fully elucidate the therapeutic potential of these compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical Mechanisms Underlying Psychedelic-Induced Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder by Justin Ray, MSN, PMHNP-BC [southchesapeakepsychiatry.com]
- 13. geneonline.com [geneonline.com]
- 14. AbbVie Enters Psychedelic Market With this compound Acquisition [pharmaceuticalonline.com]
Bretisilocin: A Comparative Guide to its Antidepressant-Like Effects
For Researchers, Scientists, and Drug Development Professionals
Bretisilocin (formerly GM-2505) is a novel, short-acting psychedelic compound under development for the treatment of Major Depressive Disorder (MDD). Its unique pharmacological profile as a potent 5-HT2A receptor agonist and serotonin (B10506) releaser has garnered significant attention, particularly following promising clinical trial results. This guide provides a comparative analysis of this compound's antidepressant-like effects, supported by available clinical data and contextual preclinical evidence from related compounds.
Executive Summary
This compound distinguishes itself with a rapid onset of antidepressant effects and a short duration of psychoactive experience (60-90 minutes), a significant practical advantage over first-generation psychedelics like psilocybin.[1][2][3] Phase 2a clinical trials have demonstrated a statistically significant and clinically meaningful reduction in depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS).[1][2][3][4][5][6][7][8][9] While specific preclinical data from rodent models of depression for this compound are not publicly available, this guide presents a comparative analysis using data from other relevant antidepressant compounds to provide a framework for its potential preclinical efficacy.
Mechanism of Action
This compound's primary mechanism of action involves agonism at the serotonin 2A (5-HT2A) receptor, a key target for classic psychedelic drugs.[1][2][3][4][6][8][10][11] Additionally, it acts as a serotonin releasing agent, which may contribute to its potent and rapid antidepressant effects.[1][2][3][4][6][8][11] This dual mechanism is believed to promote neuroplasticity, the brain's ability to form new neural connections, which is thought to be a core component of the therapeutic effects of rapid-acting antidepressants.
Clinical Efficacy
A Phase 2a clinical trial in patients with moderate-to-severe MDD demonstrated the rapid and robust antidepressant effects of this compound.
| Metric | This compound (10mg) | Low-Dose Comparator (1mg) |
| MADRS Score Reduction at Day 14 | -21.6 points | -12.1 points |
| MADRS Remission Rate at Day 14 | 70% | 25% |
| MADRS Remission Rate at Day 29 | 94% | 55% |
| Data from a Phase 2a, randomized, double-blind study.[3][4][5][6][7][8][9][10] |
Preclinical Comparative Analysis
While specific data for this compound in rodent behavioral despair models are not publicly available, the following table provides a comparative overview of the effects of other antidepressants in the Forced Swim Test (FST), a common preclinical screen for antidepressant efficacy. The primary endpoint in the FST is the reduction in immobility time, which is interpreted as an antidepressant-like effect.
| Compound | Mechanism of Action | Animal Model | Dose | Reduction in Immobility Time |
| Psilocin (Active metabolite of Psilocybin) | 5-HT2A Agonist | Mice | 1.5 mg/kg | Significant reduction 24h post-treatment |
| Ketamine | NMDA Receptor Antagonist | Rats | 5, 10, 15 mg/kg | Significant dose-dependent reduction |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Rats | 0.5, 1.0, 2.0 mg/kg | Significant dose-dependent reduction |
This table presents representative data from various studies to illustrate the expected effects of different classes of antidepressants in the Forced Swim Test. Direct comparison is limited due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key preclinical experiments used to evaluate antidepressant-like effects are provided below.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to screen for potential antidepressant drugs. It is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the duration of active, escape-oriented behaviors and reduce the time spent immobile.
Materials:
-
Cylindrical water tank (e.g., 40 cm high, 20 cm diameter)
-
Water at 23-25°C
-
Video recording and analysis software
-
Animal holding cages
-
Towels for drying
Procedure:
-
Fill the cylinder with water to a depth of approximately 30 cm, ensuring the animal cannot touch the bottom with its tail or paws.
-
Gently place the animal into the water.
-
The test is typically run for 6 minutes. The first 2 minutes are considered an acclimatization period.
-
Record the animal's behavior for the entire duration.
-
Score the last 4 minutes of the test for immobility, defined as the cessation of struggling and remaining floating, making only movements necessary to keep its head above water.
-
At the end of the test, remove the animal, dry it thoroughly, and return it to its home cage.
Tail Suspension Test (TST)
The TST is another common behavioral test for assessing antidepressant-like activity in mice. The test is based on the observation that mice, when suspended by their tails, will alternate between periods of struggling and immobility. A shorter duration of immobility is indicative of an antidepressant effect.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Sound-attenuating chamber (optional)
-
Video recording and analysis software
Procedure:
-
Securely attach a piece of adhesive tape to the tip of the mouse's tail (approximately 1-2 cm).
-
Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces.
-
The test is typically conducted for 6 minutes.
-
Record the animal's behavior.
-
Score the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.
Conclusion
This compound represents a promising advancement in the treatment of Major Depressive Disorder, with compelling clinical data supporting its rapid and robust antidepressant effects. While direct preclinical comparisons in behavioral despair models are not yet in the public domain, its mechanism of action as a 5-HT2A agonist and serotonin releaser suggests it would likely demonstrate efficacy in models such as the Forced Swim Test and Tail Suspension Test, consistent with other compounds in its class. Further research and publication of preclinical data will be invaluable in fully elucidating the antidepressant-like profile of this compound and its comparative advantages.
References
- 1. GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder by Justin Ray, MSN, PMHNP-BC [southchesapeakepsychiatry.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. geneonline.com [geneonline.com]
- 4. Gilgamesh Pharmaceuticals Announces Positive Topline Phase 2a Results for GM-2505 in Major Depressive Disorder (MDD) [prnewswire.com]
- 5. Gilgamesh’s psychedelic touts 94% remission rate in depression study [clinicaltrialsarena.com]
- 6. psychedelicalpha.com [psychedelicalpha.com]
- 7. seekingalpha.com [seekingalpha.com]
- 8. news.abbvie.com [news.abbvie.com]
- 9. investing.com [investing.com]
- 10. GM-2505 by Gilgamesh Pharmaceuticals for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 11. AbbVie Enters Psychedelic Market With this compound Acquisition [pharmaceuticalonline.com]
A Head-to-Head Comparison of Bretisilocin and Other 5-HT2A Agonists for Preclinical Research
For researchers and drug development professionals, understanding the nuanced pharmacological profiles of novel psychoactive compounds is paramount. This guide provides a detailed, data-driven comparison of Bretisilocin (GM-2505), a novel tryptamine (B22526) derivative under investigation for major depressive disorder, with other prominent 5-HT2A receptor agonists. The information is presented to facilitate objective evaluation and inform experimental design.
This compound is a potent and balanced agonist of the serotonin (B10506) 5-HT2A and 5-HT2C receptors, while also acting as a serotonin 5-HT2B receptor partial agonist or antagonist and a serotonin releasing agent.[1] It is structurally an analog of dimethyltryptamine (DMT) and the 5-fluorinated derivative of methylethyltryptamine (MET).[1] Developed by Gilgamesh Pharmaceuticals and recently acquired by AbbVie, this compound is currently in Phase 2 clinical trials for major depressive disorder.[1] A key feature of this compound is its shorter duration of psychoactive effects (60-90 minutes) compared to classic psychedelics like psilocybin and LSD, while aiming to retain extended therapeutic benefits.[1]
This guide summarizes the available quantitative data on the binding affinity, functional potency, and efficacy of this compound and other well-characterized 5-HT2A agonists. Detailed experimental protocols for key assays are also provided to ensure reproducibility and aid in the critical evaluation of the presented data.
Comparative Pharmacological Data
The following table provides a summary of the in vitro pharmacological data for this compound and other selected 5-HT2A agonists. It is important to note that direct comparisons of absolute values between studies can be challenging due to variations in experimental conditions (e.g., cell lines, radioligands, and assay techniques).
| Compound | Class | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, % of 5-HT) |
| This compound | Tryptamine | 4.9 ([¹²⁵I]DOI) / 140-191 ([³H]ketanserin)[1] | 15.0 - 20.6[1] | 80.6 - 87.6%[1] |
| Psilocybin (Psilocin) | Tryptamine | ~6 - 25 | ~10 | Not explicitly stated as % of 5-HT |
| DMT | Tryptamine | 127 - 1200[2] | Not consistently reported | Not consistently reported |
| 5-MeO-DMT | Tryptamine | Not consistently reported | 36 (Internalization)[3] | 54% (Internalization)[3] |
| LSD | Ergoline | 0.81[4] | 7.2[5] | 64.5%[6] |
| DOI | Phenethylamine | 1.26[4] | 9.3[4] | Full agonist |
| Mescaline | Phenethylamine | ~9400[7] | ~10,000[8] | 44 - 78%[7] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the canonical 5-HT2A receptor signaling pathway and a general workflow for evaluating 5-HT2A agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate replication.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
-
Objective: To quantify the affinity of this compound and other agonists for the human 5-HT2A receptor.
-
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Radioligand: Typically [³H]ketanserin (an antagonist) or [¹²⁵I]DOI (an agonist).
-
Test compounds (this compound and other agonists) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2A ligand like ketanserin).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[4]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the potency (EC50) and efficacy (Emax) of an agonist in activating the Gq-coupled signaling pathway of the 5-HT2A receptor.
-
Objective: To quantify the functional agonist activity of this compound and other compounds at the human 5-HT2A receptor.
-
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium containing [³H]myo-inositol for radiolabeling, or a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Test compounds at various concentrations.
-
Ion-exchange chromatography columns (for radiolabeling method) or an HTRF-compatible plate reader.
-
-
Procedure (Radiolabeling Method):
-
Label the cells by incubating them with [³H]myo-inositol for 24-48 hours.
-
Pre-incubate the labeled cells with stimulation buffer containing LiCl.
-
Stimulate the cells with varying concentrations of the test compound for a defined period (e.g., 30-60 minutes).
-
Lyse the cells and separate the inositol phosphates from free inositol using ion-exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates produced using a scintillation counter.
-
-
Procedure (HTRF Method):
-
Seed cells in a microplate and incubate.
-
Add the test compound and the HTRF reagents (typically a d2-labeled IP1 analog and a Europium cryptate-labeled anti-IP1 antibody).
-
Incubate to allow for IP1 accumulation and the competitive immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the amount of inositol phosphate accumulation against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) from the dose-response curve.
-
Calcium Flux Assay
This functional assay also measures the potency (EC50) and efficacy (Emax) of an agonist by detecting the transient increase in intracellular calcium concentration following 5-HT2A receptor activation.
-
Objective: To measure the ability of this compound and other agonists to induce calcium mobilization via the 5-HT2A receptor.
-
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds at various concentrations.
-
A fluorescence microplate reader or a flow cytometer capable of measuring intracellular calcium changes.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the cells.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the peak fluorescence response against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax from the dose-response curve.
-
Conclusion
This compound presents a distinct pharmacological profile as a potent 5-HT2A and 5-HT2C receptor agonist with a shorter duration of action than classic psychedelics. The provided data and experimental protocols offer a foundation for researchers to conduct their own comparative studies and to critically evaluate the potential of this compound and other 5-HT2A agonists in the context of therapeutic development for neuropsychiatric disorders. The continued investigation and transparent reporting of such comparative data are crucial for advancing the field of psychedelic medicine.
References
- 1. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Mescaline - Wikipedia [en.wikipedia.org]
Cross-Validation of Bretisilocin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bretisilocin (GM-2505), a novel psychedelic compound, with other relevant alternatives for the treatment of Major Depressive Disorder (MDD). The information is based on publicly available preclinical and clinical data, focusing on the cross-validation of its mechanism of action and its performance against other therapeutic options.
Executive Summary
This compound is a next-generation psychedelic with a dual mechanism of action as a potent serotonin (B10506) 5-HT2A receptor agonist and a serotonin releaser.[1][2][3][4][5][6] Developed by Gilgamesh Pharmaceuticals and recently acquired by AbbVie, it is currently in Phase 2 clinical trials for MDD.[1][7] A key differentiator of this compound is its short duration of psychoactive effects (60-90 minutes), which is intermediate between DMT and psilocybin, potentially offering a more practical clinical administration model.[1][3][8] Clinical data from a Phase 2a study has demonstrated rapid and robust antidepressant effects with a favorable safety profile.[2][9][10][11]
Mechanism of Action
This compound's therapeutic effects are believed to stem from its synergistic actions on the serotonin system:
-
5-HT2A Receptor Agonism: Like classic psychedelics, this compound directly stimulates the 5-HT2A receptor, a key target implicated in the neuroplasticity and antidepressant effects of these compounds.[3][4]
-
Serotonin Release: Uniquely, this compound also promotes the release of endogenous serotonin, which may contribute to its potent and rapid antidepressant efficacy.[1][2][3][4][5][6]
This dual mechanism distinguishes it from other psychedelics and may underlie its strong clinical performance.
Comparative Data Presentation
Table 1: Pharmacodynamic Profile of this compound
| Target | Action | Affinity (Ki, nM) | Potency (EC50/IC50, nM) | Efficacy (Emax) |
| 5-HT2A Receptor | Agonist | 4.9 (DOI radioligand), 140-191 (ketanserin radioligand)[1] | 15.0 - 20.6[1] | 80.6% - 87.6%[1] |
| 5-HT2C Receptor | Agonist | - | 9.5[1] | 85.1%[1] |
| 5-HT2B Receptor | Antagonist/Partial Agonist | - | 5.8 (IC50)[1] | Moderate efficacy as partial agonist in one study[1] |
| Serotonin Transporter (SERT) | Reuptake Inhibitor | - | 418.9 (IC50)[1] | Weaker activity[1] |
| Serotonin Release | Releasing Agent | - | 8.4 - 15.7 (EC50, rat brain synaptosomes)[1] | 66.8% - 71.4%[1] |
| 5-HT1A Receptor | Weak Agonist/Full Agonist | - | 16,918 (EC50)[1] | 83.0% (as full agonist in one study)[1] |
Table 2: Clinical Efficacy in Major Depressive Disorder (Phase 2a Study)
| Treatment Arm | N | Baseline MADRS Score (Mean) | Change from Baseline in MADRS Score (Day 14) | Remission Rate (Day 14, MADRS ≤10) | Change from Baseline in MADRS Score (Day 29) | Remission Rate (Day 29, MADRS ≤10) |
| This compound (10 mg) | 20 | 33.4[10] | -21.6 (p=0.003 vs comparator)[2][5][10] | 70%[2][10] | -28.0[2][10] | 94%[2][10] |
| Active Comparator (1 mg this compound) | 20 | 31.9[10] | -12.1[2][5][10] | 25%[10] | -21.1[11] | 55%[10][11] |
MADRS: Montgomery-Åsberg Depression Rating Scale
Table 3: Comparative Profile of Psychedelic Compounds for MDD
| Feature | This compound (GM-2505) | Psilocybin | DMT | GH001 (5-MeO-DMT) |
| Primary Mechanism | 5-HT2A Agonist & Serotonin Releaser[1][2][3][4][5][6] | 5-HT2A Agonist | 5-HT2A Agonist | 5-HT2A Agonist |
| Duration of Psychoactive Effects | 60-90 minutes[1][3][8] | 4-6 hours | 5-15 minutes | Brief, potent response |
| Route of Administration | Intravenous[1] | Oral | Inhalation, Injection | - |
| Clinical Status for MDD | Phase 2[1][7] | Phase 2/3 | Investigational | Phase 2 |
Experimental Protocols
Detailed proprietary experimental protocols for this compound are not publicly available. However, based on standard pharmacological assays, the following methodologies were likely employed to characterize its mechanism of action.
Receptor Binding Assays
Objective: To determine the affinity of this compound for various serotonin receptors.
Methodology:
-
Preparation of Receptor Membranes: Membranes from cells recombinantly expressing the target human serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C, 5-HT2B, 5-HT1A) or from brain tissue homogenates are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]ketanserin for 5-HT2A) is incubated with the receptor membranes in the presence of varying concentrations of this compound.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
Serotonin Release Assay
Objective: To measure the ability of this compound to induce the release of serotonin from nerve terminals.
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from rat brain tissue, typically the striatum or cortex, through a series of centrifugations.
-
Loading with Radiolabeled Serotonin: The synaptosomes are incubated with [3H]serotonin to allow for its uptake into the vesicles.
-
Induction of Release: The [3H]serotonin-loaded synaptosomes are then exposed to varying concentrations of this compound.
-
Measurement of Release: The amount of [3H]serotonin released into the supernatant is measured by scintillation counting.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that produces 50% of the maximal serotonin release (EC50) and the maximum release effect (Emax).
Phase 2a Clinical Trial Protocol (NCT06236880)
Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with MDD.[12]
Study Design: A randomized, double-blind, active-comparator controlled study.[2]
-
Participants: 40 patients with moderate-to-severe MDD.[2]
-
Intervention:
-
Primary Outcome: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Day 14.[2]
-
Secondary Outcomes: Safety and tolerability, MADRS remission rates, and durability of antidepressant effect.[2]
Visualizations
Caption: this compound's dual mechanism of action.
Caption: this compound Phase 2a clinical trial workflow.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Gilgamesh Pharmaceuticals Announces Positive Topline Phase 2a Results for GM-2505 in Major Depressive Disorder (MDD) [prnewswire.com]
- 3. GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder by Justin Ray, MSN, PMHNP-BC [southchesapeakepsychiatry.com]
- 4. GM-2505 by Gilgamesh Pharmaceuticals for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 5. news.abbvie.com [news.abbvie.com]
- 6. AbbVie Enters Psychedelic Market With this compound Acquisition [pharmaceuticalonline.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Gilgamesh Pharmaceuticals Successfully Completes Phase 1 SAD Clinical Trial of GM-2505 [prnewswire.com]
- 9. ISRCTN [isrctn.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. patientcareonline.com [patientcareonline.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Bretisilocin and Other Psychedelic-Inspired Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the key findings from clinical trials of Bretisilocin (GM-2505), a novel, short-acting psychedelic compound, with established and emerging treatments for Major Depressive Disorder (MDD), namely Psilocybin and Esketamine. The following sections present quantitative data in structured tables, detailed experimental protocols, and visualizations of signaling pathways and clinical trial workflows to facilitate a comprehensive understanding of their respective profiles.
Performance Comparison: Efficacy and Onset of Action
The antidepressant effects of this compound, Psilocybin, and Esketamine have been primarily evaluated using the Montgomery-Åsberg Depression Rating Scale (MADRS), a standard measure of depression severity. The data below, compiled from various clinical trials, highlights the comparative efficacy and speed of action of these compounds.
| Drug | Dosage | Population | Baseline MADRS (Mean) | Change from Baseline in MADRS Score | Timepoint |
| This compound (GM-2505) | 10 mg (single dose) | MDD | ~37 | -18.5 | 24 hours[1] |
| -21.6 | Day 14[1][2] | ||||
| 1 mg (low-dose comparator) | MDD | ~37 | -12.1 | Day 14[1][2] | |
| Psilocybin | 25 mg (single dose) | Treatment-Resistant Depression (TRD) | 32-33 | -12.0 | 3 weeks[3] |
| 10 mg (single dose) | TRD | 32-33 | -7.9 | 3 weeks[3] | |
| 1 mg (control) | TRD | 32-33 | -5.4 | 3 weeks[3] | |
| 0.215 mg/kg (single dose) | MDD | Not Specified | -13.0 (absolute decrease) | 14 days[4] | |
| Esketamine | 56 mg (twice weekly) | TRD | ~37 | -5.1 (vs. placebo) | Day 28[5][6] |
| 84 mg (twice weekly) | TRD | ~37 | -6.8 (vs. placebo) | Day 28[5][6] | |
| 84 mg (twice weekly, with standard of care) | MDD with suicidal ideation | Not Specified | Significant improvement vs. placebo | 24 hours[7] |
Pharmacodynamic and Pharmacokinetic Profile Comparison
The distinct therapeutic profiles of these compounds are largely dictated by their pharmacodynamics (how they act on the body) and pharmacokinetics (how the body processes them).
| Parameter | This compound (GM-2505) | Psilocybin | Esketamine |
| Mechanism of Action | 5-HT2A receptor agonist and serotonin (B10506) releaser[2][8] | Primarily a 5-HT2A receptor agonist[9] | NMDA receptor antagonist[10] |
| Duration of Psychoactive Effects | 60-90 minutes[11][12] | 4-6 hours | Dissociative effects typically resolve within hours of administration |
| Elimination Half-life | 40-50 minutes[11] | Variable (Psilocin, the active metabolite, has a half-life of ~2.5 hours) | ~7-12 hours |
| Route of Administration | Intravenous infusion[1] | Oral | Intranasal spray[13] |
Experimental Protocols
This compound (GM-2505) Phase 2a Clinical Trial (NCT06236880)
-
Study Design: A Phase 2a, randomized, double-blind, active-placebo-controlled study to evaluate the safety, tolerability, and efficacy of this compound in patients with MDD.[14][15]
-
Patient Population: 40 adult patients (18-65 years) with a diagnosis of moderate to severe MDD, with a MADRS total score of >22.[1][15]
-
Intervention: Participants were randomized to receive either a single 10 mg intravenous dose of this compound or a 1 mg low-dose active comparator on Day 1. On Day 15, both groups received a 15 mg dose of this compound.[1]
-
Primary Outcome Measures: The primary objective was to assess the safety and tolerability of two doses of this compound. Efficacy was evaluated by the change from baseline in the MADRS total score at Day 14.[2][14]
-
Key Assessments: Safety assessments included monitoring of adverse events, vital signs, ECGs, and laboratory tests. Efficacy was assessed using the MADRS. Pharmacokinetic and pharmacodynamic markers were also evaluated.[15]
Representative Psilocybin Clinical Trial for Treatment-Resistant Depression
-
Study Design: A Phase 2, double-blind, randomized controlled trial comparing different doses of psilocybin.
-
Patient Population: Adult patients with treatment-resistant depression.[3]
-
Intervention: Participants received a single oral dose of psilocybin at 1 mg, 10 mg, or 25 mg, in conjunction with psychological support.[3]
-
Primary Outcome Measures: The primary outcome was the change in MADRS score from baseline to three weeks after treatment.[3]
-
Key Assessments: Efficacy was measured by the MADRS score. Safety and adverse events were monitored throughout the study.[3]
Representative Esketamine Clinical Trial for Treatment-Resistant Depression (NCT04599855)
-
Study Design: A Phase 4, double-blind, placebo-controlled, randomized trial.[5]
-
Patient Population: 378 adults with MDD who had an inadequate response to at least two oral antidepressants.[5]
-
Intervention: Participants were randomized to receive fixed-dose intranasal esketamine (56 mg or 84 mg) or a placebo, administered twice weekly for four weeks.[5]
-
Primary Outcome Measures: The primary endpoint was the change in MADRS score from baseline to day 28.[5]
-
Key Assessments: Efficacy was assessed using the MADRS score at various time points, including 24 hours after the first dose. Adverse events were systematically recorded.[5]
Visualizing the Mechanisms and Processes
To further elucidate the underlying biology and clinical trial design, the following diagrams are provided.
Caption: Simplified signaling pathway of this compound via the 5-HT2A receptor.
Caption: Workflow of the this compound Phase 2a clinical trial.
References
- 1. psychedelicalpha.com [psychedelicalpha.com]
- 2. news.abbvie.com [news.abbvie.com]
- 3. techtarget.com [techtarget.com]
- 4. Current Understanding on Psilocybin for Major Depressive Disorder: A Review Focusing on Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. More evidence for esketamine monotherapy in treatment-resistant depression | epocrates [epocrates.com]
- 6. Esketamine Monotherapy in Adults With Treatment-Resistant Depression: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Esketamine for treatment‑resistant depression: A review of clinical evidence (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AbbVie Enters Psychedelic Market With this compound Acquisition [pharmaceuticalonline.com]
- 9. medscape.com [medscape.com]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. A novel psychedelic 5-HT2A receptor agonist GM-2505: The pharmacokinetic, safety, and pharmacodynamic profile from a randomized trial healthy volunteer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (GM-2505) / Gilgamesh Pharma, AbbVie [delta.larvol.com]
- 13. psychiatrist.com [psychiatrist.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
Bretisilocin: A Comparative Analysis of its Therapeutic Index and Clinical Promise Against Other Tryptamines
For Immediate Release
This guide offers a detailed comparison of Bretisilocin (GM-2505), a novel tryptamine (B22526) derivative under investigation for Major Depressive Disorder (MDD), with other well-known tryptamines such as psilocybin, N,N-Dimethyltryptamine (DMT), and Lysergic acid diethylamide (LSD). The focus is a comparative analysis of their therapeutic indices, drawing upon available preclinical and clinical data to offer insights to researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and well-balanced serotonin (B10506) 5-HT2A and 5-HT2C receptor agonist, a 5-HT2B receptor partial agonist or antagonist, and a serotonin releasing agent[1]. A key distinguishing feature of this compound is its short duration of psychoactive effects, lasting approximately 60 to 90 minutes, while demonstrating a sustained therapeutic benefit in early clinical trials[1]. This profile presents a potential advantage over longer-acting psychedelics like psilocybin and LSD. While a quantitative therapeutic index (TI) for this compound is not yet established due to its ongoing clinical development, preliminary data from Phase 2a trials suggest a favorable safety profile with no serious adverse events reported[2]. This guide will explore the available data to provide a qualitative and semi-quantitative comparison of the therapeutic window for this compound and other notable tryptamines.
Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect (TD50) and the dose that produces a therapeutic effect (ED50). A higher TI indicates a wider margin of safety. For many tryptamines, precise TI values in humans are not well-established due to ethical considerations in determining toxic and lethal doses. However, a qualitative assessment of the therapeutic window can be made by examining the range of effective doses and the incidence and severity of adverse effects.
Comparative Analysis of Tryptamines
The following table summarizes the available data on the effective doses and known adverse effects of this compound and other prominent tryptamines. It is important to note that the data for this compound is preliminary and subject to change as clinical trials progress.
| Compound | Therapeutic Indication(s) | Typical Therapeutic Dose Range | Known Adverse Effects | Notes |
| This compound (GM-2505) | Major Depressive Disorder (Investigational) | 10-15 mg (intravenous)[1] | Mild and transient; no serious adverse events reported in Phase 2a trials[2]. | Short duration of psychoactive effects (60-90 minutes)[1]. |
| Psilocybin | Depression, Anxiety (Investigational) | 10-25 mg (oral) | Psychological distress ("bad trips"), anxiety, paranoia, transient increases in blood pressure and heart rate. | Generally considered to have a large therapeutic index. |
| DMT (N,N-Dimethyltryptamine) | Not approved for medical use | 20-60 mg (inhalation/intravenous) | Intense and rapid onset of psychedelic effects, anxiety, disorientation, increased heart rate and blood pressure. | Very short duration of action (5-15 minutes). |
| LSD (Lysergic acid diethylamide) | Not approved for medical use | 50-200 µg (oral) | Prolonged psychedelic experience (8-12 hours), anxiety, paranoia, flashbacks (rare), increased heart rate and blood pressure. | Highly potent with a long duration of action. |
Signaling Pathway of Tryptamines at the 5-HT2A Receptor
The primary mechanism of action for the psychedelic effects of this compound and other classic tryptamines is through agonism at the serotonin 2A (5-HT2A) receptor. The binding of these compounds to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This is thought to lead to changes in neuronal activity and plasticity, which underlie the therapeutic effects observed in conditions like depression.
Experimental Workflow for Determining Therapeutic Window in Clinical Trials
The determination of a drug's therapeutic window is a critical component of clinical development. For investigational compounds like this compound, Phase 2 clinical trials are designed to gather data on both efficacy and safety across a range of doses. This information is crucial for designing subsequent pivotal Phase 3 trials and for understanding the drug's risk-benefit profile.
Conclusion
This compound represents a promising development in the field of psychedelic therapeutics, particularly for the treatment of Major Depressive Disorder. Its unique pharmacokinetic profile, characterized by a short duration of psychoactive effects and sustained therapeutic benefit, may offer a significant advantage in clinical settings. While a definitive therapeutic index for this compound is yet to be determined, early clinical data suggest a favorable safety profile. Continued research and progression through later-phase clinical trials will be essential to fully characterize its therapeutic window and establish its place in the evolving landscape of treatments for mental health disorders. The systematic evaluation of its safety and efficacy, as outlined in the typical clinical trial workflow, will provide the necessary data for a comprehensive understanding of its risk-benefit profile compared to other tryptamines.
References
Assessing the Abuse Potential of Bretisilocin in Comparison to Other Psychedelics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the abuse potential of the novel psychedelic compound Bretisilocin against classic psychedelics such as psilocybin, LSD, and DMT. This analysis is based on available preclinical data, primarily focusing on receptor binding affinities and the established methodologies for assessing abuse liability.
This compound (GM-2505) is a novel tryptamine (B22526) derivative under development for the treatment of major depressive disorder.[1][2] As a serotonergic psychedelic, its mechanism of action involves agonism at the serotonin (B10506) 5-HT2A receptor, a key target shared with classic hallucinogens.[1][3][4] Understanding the abuse potential of new psychoactive compounds is a critical aspect of their development and regulatory evaluation. This guide synthesizes the current, albeit limited, data on this compound and compares it with the more extensively studied psychedelics to inform preclinical research and drug development strategies.
Comparative Analysis of Receptor Binding Affinities
The interaction with the serotonin 5-HT2A receptor is a primary driver of the psychoactive effects of psychedelic compounds and is considered a key factor in their abuse potential. The binding affinity of a compound for this and other receptors can provide initial insights into its pharmacological profile. The following table summarizes the reported in vitro binding affinities (Ki in nM) of this compound and other key psychedelics for various serotonin receptors. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Psilocin (Ki, nM) | LSD (Ki, nM) | DMT (Ki,nM) |
| 5-HT2A | 4.9[1] | ~6[5] | 2.9[6] | 39 - 1200[7] |
| 5-HT2C | 9.5 (EC50)[1] | ~14[5] | 23[6] | 190 - 2100[7] |
| 5-HT1A | Negligible to moderate activity[1] | ~100[5] | 1.1[6] | 6.5 - 2100[7] |
| 5-HT2B | 5.8 (IC50)[1] | High affinity[8] | 4.9[6] | High affinity[9] |
Experimental Protocols for Assessing Abuse Potential
Standard preclinical models for evaluating the abuse potential of drugs include self-administration and conditioned place preference (CPP) studies. These behavioral paradigms in animals are designed to assess the reinforcing and rewarding properties of a substance.
Self-Administration Studies
Intravenous self-administration is a widely used operant conditioning paradigm to determine if a drug has reinforcing effects, which is a strong indicator of its abuse potential.
Typical Protocol for Rodents:
-
Surgical Implantation: Animals, typically rats, are surgically implanted with an intravenous catheter into the jugular vein, which is connected to a port on their back.
-
Acquisition Phase: Rats are placed in an operant chamber equipped with two levers. Pressing the "active" lever results in an intravenous infusion of the test drug, often paired with a cue light or tone. Pressing the "inactive" lever has no consequence. The number of active lever presses is the primary measure of reinforcement.
-
Dose-Response Curve: Once stable responding is established, different doses of the drug are tested to generate a dose-response curve.
-
Progressive Ratio Schedule: To assess the motivation to obtain the drug, a progressive ratio schedule can be implemented, where the number of lever presses required for each subsequent infusion increases. The "breakpoint," or the point at which the animal ceases to respond, is a measure of the drug's reinforcing efficacy.
Conditioned Place Preference (CPP)
The CPP paradigm is a classical conditioning model used to measure the motivational effects of a drug by associating its effects with a specific environment.
Typical Protocol for Mice:
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber is used.
-
Pre-Conditioning Phase (Baseline): On the first day, mice are allowed to freely explore both chambers to determine any initial preference for one side.
-
Conditioning Phase: Over several days, mice receive an injection of the test drug and are confined to one chamber. On alternate days, they receive a vehicle injection and are confined to the other chamber.
-
Test Phase: On the final day, the barrier between the chambers is removed, and the mice are allowed to freely explore the entire apparatus in a drug-free state. The time spent in the drug-paired chamber is compared to the time spent in the vehicle-paired chamber. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting the drug has rewarding properties.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway associated with the effects of psychedelics and a typical experimental workflow for assessing abuse potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder by Justin Ray, MSN, PMHNP-BC [southchesapeakepsychiatry.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. seekingalpha.com [seekingalpha.com]
- 5. atlasspores.academy [atlasspores.academy]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
Bretisilocin: A Comparative Analysis of its Neuroplastic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretisilocin (GM-2505) is a novel, short-acting tryptamine (B22526) derivative with a unique pharmacological profile as a potent serotonin (B10506) 5-HT2A and 5-HT2C receptor agonist, a 5-HT2B receptor partial agonist or antagonist, and a serotonin releasing agent.[1] Developed by Gilgamesh Pharmaceuticals and recently acquired by AbbVie, this compound is currently in Phase 2 clinical trials for the treatment of Major Depressive Disorder (MDD).[2][3][4][5][6][7][8][9][10] Its therapeutic potential is believed to stem from its ability to induce rapid and sustained neuroplastic changes in the brain, a characteristic shared with other classic psychedelics. This guide provides a comparative analysis of the neuroplasticity effects of this compound, drawing on available clinical data and contextualizing it with preclinical findings for other psychedelic compounds.
Mechanism of Action and Rationale for Neuroplasticity
This compound's primary mechanism of action involves the activation of the 5-HT2A receptor, a key target for classic psychedelics like psilocybin and LSD.[3][11] Activation of this receptor is known to initiate downstream signaling cascades that promote neuroplasticity, including the growth of new synaptic connections and the modulation of neural circuits. Specifically, the 5-HT2A receptor-mediated signaling is linked to the activation of Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways, both of which are crucial for synaptic plasticity and neuronal growth.[12] Furthermore, this compound's ability to induce serotonin release may contribute to its neuroplastic and therapeutic effects.[1][6][7][10]
Clinical Efficacy: An Indirect Measure of Neuroplasticity
While direct measures of neuroplasticity from human studies on this compound are not yet publicly available, the robust and sustained antidepressant effects observed in clinical trials provide strong indirect evidence of its neuroplastic potential. The following table summarizes the key efficacy data from the Phase 2a trial of this compound in patients with MDD, compared to publicly available data for psilocybin in a similar patient population.
| Compound | Clinical Trial Phase | Indication | Primary Outcome Measure | Key Findings | Citation(s) |
| This compound (GM-2505) | Phase 2a | Major Depressive Disorder (MDD) | Montgomery-Åsberg Depression Rating Scale (MADRS) | -21.6 point reduction in MADRS score at Day 14. 94% remission rate at Day 29. | [3][4][5][6][8] |
| Psilocybin | Phase 2b | Treatment-Resistant Depression | MADRS | Up to a 12-point reduction in MADRS score at Week 3. | [3] |
Note: Cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and dosing regimens.
Preclinical Evidence of Psychedelic-Induced Neuroplasticity: A Framework for this compound
Direct preclinical studies quantifying the neuroplastic effects of this compound (e.g., on dendritic spine density or BDNF levels) are not yet in the public domain. However, extensive research on other 5-HT2A receptor agonists, particularly psilocybin, provides a valuable framework for understanding the potential effects of this compound.
| Compound | Experimental Model | Neuroplasticity Marker | Key Findings | Citation(s) |
| Psilocybin | In vivo (mice) | Dendritic Spine Density (medial frontal cortex) | ~10% increase in spine density and size within 24 hours, persistent for at least one month. | [13][14][15][16][17] |
| DMT | In vitro (rat cortical neurons) | Neurite Growth and Dendritic Spine Density | Increased number, length, and complexity of neurites; increased dendritic spine density. | [18] |
| Various Psychedelics | In vitro and in vivo | BDNF Levels | Increased BDNF expression has been observed in some preclinical studies, though human studies on peripheral BDNF have yielded mixed results. | [19][20][21][22] |
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are registered and can be accessed through clinical trial registries. For the preclinical studies on psilocybin and DMT mentioned above, the following general methodologies were employed:
Two-Photon Microscopy for Dendritic Spine Imaging (Psilocybin)
-
Animal Model: Transgenic mice expressing fluorescent proteins in a subset of cortical neurons.
-
Procedure: A cranial window is surgically implanted over the medial frontal cortex. A single dose of psilocybin (e.g., 1 mg/kg) is administered intraperitoneally. The same dendritic segments are imaged longitudinally using a two-photon microscope before and at multiple time points after psilocybin administration (e.g., 24 hours, 7 days, 30 days).
-
Analysis: The density, size, and turnover (formation and elimination) of dendritic spines are quantified using specialized imaging software.
In Vitro Neuronal Culture for Neurite Outgrowth Analysis (DMT)
-
Cell Culture: Primary cortical neurons are harvested from embryonic rats and cultured in vitro.
-
Procedure: Cultured neurons are treated with DMT at a specific concentration (e.g., 10 µM) for a set duration (e.g., 24 hours).
-
Analysis: Neurons are fixed and stained for neuronal markers. The number, length, and complexity of neurites (axons and dendrites) and the density of dendritic spines are quantified using microscopy and image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway believed to be involved in psychedelic-induced neuroplasticity and a general workflow for a preclinical study investigating these effects.
Caption: Signaling pathway of psychedelic-induced neuroplasticity.
Caption: Workflow for a preclinical neuroplasticity study.
Conclusion and Future Directions
This compound demonstrates significant promise as a rapid-acting antidepressant, with its clinical efficacy likely underpinned by potent neuroplastic effects. While direct comparative data on its neuroplasticity-inducing properties are eagerly awaited, the existing clinical outcomes and the well-understood mechanism of 5-HT2A receptor agonism provide a strong foundation for its continued development. Future research should focus on head-to-head preclinical studies comparing this compound with other psychedelics and non-hallucinogenic psychoplastogens on direct measures of neuroplasticity, such as dendritic spine dynamics and the expression of key plasticity-related proteins. Furthermore, the use of advanced neuroimaging techniques in human studies will be crucial to elucidate the specific neuroplastic changes induced by this compound and their correlation with therapeutic outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gilgamesh Pharmaceuticals Successfully Completes Phase 1 SAD Clinical Trial of GM-2505 [prnewswire.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Gilgamesh Pharmaceuticals Announces Positive Topline Phase 2a Results for GM-2505 in Major Depressive Disorder (MDD) [prnewswire.com]
- 5. psychedelicalpha.com [psychedelicalpha.com]
- 6. GM-2505: A Promising Advancement in the Treatment of Major Depressive Disorder by Justin Ray, MSN, PMHNP-BC [southchesapeakepsychiatry.com]
- 7. news.abbvie.com [news.abbvie.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. pharmexec.com [pharmexec.com]
- 10. AbbVie to Acquire Gilgamesh Pharmaceuticals' this compound, a Novel, Investigational Therapy for Major Depressive Disorder, Expanding Psychiatry Pipeline [prnewswire.com]
- 11. GM-2505 by Gilgamesh Pharmaceuticals for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 12. Psilocybin and Neuroplasticity: A Review of Preclinical and Clinical Studies - OPEN Foundation [open-foundation.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Psilocybin induces rapid and persistent growth of dendritic spines in frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Psilocybin induces rapid and persistent growth of dendritic spines in frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. blossomanalysis.com [blossomanalysis.com]
- 18. Frontiers | Serotonergic Psychedelics in Neural Plasticity [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. The effect of psychedelics on the level of brain-derived neurotrophic factor: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of psychoplastogens on blood levels of brain-derived neurotrophic factor (BDNF) in humans: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of psychoplastogens on blood levels of brain-derived neurotrophic factor (BDNF) in humans: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Bretisilocin: Hypothetical Disposal and Safety Information
As "Bretisilocin" is a fictional compound, this document serves as an illustrative template for the proper disposal procedures of a novel research chemical, adhering to best practices in laboratory safety and chemical handling. The following data and protocols are hypothetical and should be adapted to the specific properties of any real-world substance.
This guide provides essential safety and logistical information for the handling and disposal of the hypothetical research compound this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for assessing risk and determining appropriate handling and disposal methods.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₂₂H₂₅FN₄O₅ |
| Molecular Weight | 460.46 g/mol |
| Solubility | Soluble in DMSO, Ethanol; Insoluble in water |
| Boiling Point | 450°C (decomposes) |
| Flash Point | > 200°C |
| Chemical Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases. |
Toxicity and Handling Precautions
This compound is a potent inhibitor of the XYZ signaling pathway and should be handled with care. The following table summarizes its hypothetical toxicity data.
| Metric | Value | Species | Route |
| LD₅₀ (Acute) | 50 mg/kg | Rat | Oral |
| LC₅₀ (Inhalation) | Not determined | - | - |
| Irritancy | Potential skin and eye irritant | Rabbit | Dermal |
| Carcinogenicity | Not determined | - | - |
| Mutagenicity | Positive in Ames test | - | - |
Handling Precautions:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental exposure, follow standard first aid procedures and seek immediate medical attention.
Experimental Protocols
Protocol for Deactivation of this compound Waste
This protocol describes a method for deactivating small quantities of this compound waste in solution prior to disposal. This procedure should be performed in a chemical fume hood.
Materials:
-
This compound waste solution (in DMSO or Ethanol)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
pH indicator strips
-
Stir plate and stir bar
-
Appropriate waste container
Procedure:
-
Place the beaker containing the this compound waste solution on a stir plate and begin gentle stirring.
-
Slowly add 1 M NaOH dropwise to the solution. Monitor the pH of the solution using pH indicator strips.
-
Continue adding NaOH until the pH of the solution is between 10 and 11.
-
Stir the solution at room temperature for a minimum of 2 hours to allow for complete degradation of the compound.
-
After 2 hours, neutralize the solution by slowly adding 1 M HCl dropwise until the pH is between 6 and 8.
-
The neutralized solution can now be disposed of as hazardous chemical waste according to institutional guidelines.
Disposal Procedures
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following workflow outlines the decision-making process for the disposal of this compound and its associated waste.
Caption: Workflow for the proper disposal of this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
